Ska-121
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methylbenzo[g][1,3]benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGUERWMMMQFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ska-121
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ska-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2][3] This channel plays a crucial role in regulating membrane potential and calcium signaling in various cell types, including endothelial cells, lymphocytes, and microglia. By selectively activating KCa3.1, this compound has demonstrated significant potential in preclinical models for the treatment of cardiovascular diseases, particularly hypertension. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and in vivo pharmacology, based on publicly available data.
Introduction
The KCa3.1 channel, also known as the IK channel or KCNN4, is a voltage-independent potassium channel gated by intracellular calcium. Its activation leads to potassium efflux, resulting in membrane hyperpolarization. This hyperpolarization plays a key role in various physiological processes, including endothelium-dependent vasodilation, regulation of immune cell activation, and control of cell proliferation.
This compound emerged from a structure-activity relationship study aimed at optimizing the benzothiazole (B30560) pharmacophore of a previous KCa channel activator, SKA-31, to achieve greater selectivity for KCa3.1.[4] This effort led to the identification of this compound (5-methylnaphtho[2,1-d]oxazol-2-amine) as a potent and selective activator of KCa3.1 channels.[4]
Physicochemical Properties and In Vitro Potency
This compound is a small molecule with the chemical formula C12H10N2O and a molecular weight of 198.23 g/mol .[1] Its potency and selectivity have been characterized in various in vitro assays.
| Parameter | Value | Assay Type |
| EC50 for KCa3.1 | 109 nM[1][2][3] | Whole-cell patch clamp |
| EC50 for KCa2.3 | 4.4 µM[2] | Whole-cell patch clamp |
| Selectivity for KCa3.1 over KCa2.3 | ~40-fold[1][2][3] | |
| Selectivity over KV and NaV channels | 200 to 400-fold[1][3] |
Mechanism of Action
This compound acts as a positive allosteric modulator of the KCa3.1 channel.[1][3] This means it does not directly open the channel but rather enhances its opening in the presence of its primary ligand, intracellular calcium. The proposed mechanism involves the following key steps:
-
Binding to the Calmodulin-KCa3.1 Interface: KCa3.1 channels are gated by the calcium-binding protein calmodulin (CaM), which is constitutively associated with the calmodulin-binding domain (CaM-BD) on the channel's C-terminus.[4] this compound is believed to bind to a pocket at the interface between CaM and the CaM-BD.[4]
-
Stabilization of the Open State: By binding to this interface, this compound stabilizes the CaM-KCa3.1 complex in a conformation that favors the open state of the channel pore. This leads to an increase in the channel's open probability at a given intracellular calcium concentration.
-
Leftward Shift in Calcium Sensitivity: As a result of this stabilization, this compound effectively increases the sensitivity of the KCa3.1 channel to intracellular calcium, causing a leftward shift in the calcium concentration-response curve.[2] This means the channel can be activated at lower intracellular calcium concentrations in the presence of this compound.
The selectivity of this compound for KCa3.1 over other KCa channels, such as KCa2.3, is attributed to specific amino acid residues within the binding pocket.[4]
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action on the KCa3.1 channel.
In Vivo Pharmacology
The primary in vivo effect of this compound observed in preclinical studies is the reduction of arterial blood pressure.[1][2][3]
Effects on Blood Pressure
In both normotensive and hypertensive mouse models, intraperitoneal administration of this compound (100 mg/kg) significantly lowered mean arterial blood pressure.[2] This effect was absent in KCa3.1 knockout mice, confirming that the blood pressure-lowering effect of this compound is mediated through its action on the KCa3.1 channel.[2]
| Parameter | Value | Animal Model |
| Effective Dose (i.p.) | 100 mg/kg[2] | Normotensive and hypertensive mice |
| Effect | Significant lowering of mean arterial blood pressure[2] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound has a relatively short half-life of approximately 20 minutes.[2]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the activity of the KCa3.1 channel in response to this compound.
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human KCa3.1 channel are commonly used.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is employed.
-
Voltage Protocol: Cells are typically held at a holding potential of -80 mV, and channel activity is elicited by voltage ramps or steps to various depolarizing potentials.
-
Solutions:
-
Internal (Pipette) Solution: Contains a potassium-based solution (e.g., potassium aspartate or potassium gluconate), a pH buffer (e.g., HEPES), and a calcium buffer (e.g., EGTA) to clamp the intracellular free calcium concentration at a desired level (e.g., 1 µM).
-
External (Bath) Solution: Contains a physiological salt solution, such as a Tyrode's or Ringer's solution, with a pH buffer.
-
-
Data Analysis: The current flowing through the KCa3.1 channels is measured in response to different concentrations of this compound to determine the EC50 value.
Experimental Workflow for Whole-Cell Patch Clamp
References
- 1. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Development of a QPatch automated electrophysiology assay for identifying KCa3.1 inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ska-121: A Positive Allosteric Modulator of the KCa3.1 Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ska-121, a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document details the mechanism of action, biophysical properties, and in vivo effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.
Core Compound Properties and Activity
This compound is a small molecule, 5-methylnaphtho[2,1-d]oxazol-2-amine, that acts as a positive allosteric modulator of the KCa3.1 channel. It enhances the channel's open probability in the presence of intracellular calcium, effectively shifting the calcium concentration-response curve to the left.[1] This modulation leads to membrane hyperpolarization, which has significant implications for various physiological processes, including vasodilation and immune cell function.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | EC50 (nM) | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 | 109 ± 14 | - | [1][2] |
| KCa2.3 | 4400 ± 1600 | 41-fold | [1][2] |
| KV1.3, KV2.1, KV3.1, KV11.1 | >20,000 | 200- to 400-fold | [1][2] |
| NaV1.2, NaV1.4, NaV1.5, NaV1.7 | >40,000 | >400-fold | [1][2] |
| CaV1.2 | >40,000 | >400-fold | [1] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration Route | Reference |
| Half-life (t1/2) | ~20 minutes | Intraperitoneal (i.p.) | [1] |
| Plasma Concentration (5 min) | 21.3 ± 2.4 µM | Intravenous (i.v.) | [1] |
| Plasma Concentration (1 hr) | 483 ± 231 nM | Intravenous (i.v.) | [1] |
| Plasma Concentration (4 hr) | 53 ± 44 nM | Intravenous (i.v.) | [1] |
| Oral Availability | ~25% | Oral | [1] |
Mechanism of Action
This compound exerts its effect by binding to a specific site at the interface between the KCa3.1 channel's calmodulin-binding domain (CaM-BD) and calmodulin (CaM).[3] This interaction stabilizes the open conformation of the channel.
-
Binding Site: this compound binds in a pocket "deep" within the CaM-BD/CaM interface.[3]
-
Key Interactions: The molecule forms a hydrogen bond with the amino acid residue E54 on calmodulin.[3] In the KCa3.1 channel, it establishes an additional hydrogen bond network with R362.[3] The selectivity of this compound for KCa3.1 over KCa2.3 is attributed to better shape complementarity and hydrophobic interactions with S372 and M368 on KCa3.1 and M72 on CaM.[3]
Mandatory Visualization: this compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1- d]oxazol-2-amine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ska-121 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the target selectivity profile of Ska-121, a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. The information presented herein is intended to support research and development efforts by providing detailed data on its potency, selectivity, and mechanism of action.
Executive Summary
This compound is a potent and selective activator of the KCa3.1 channel.[1] It functions as a positive gating modulator, sensitizing the channel to intracellular calcium, thereby increasing potassium efflux and causing membrane hyperpolarization.[1][2] This activity leads to downstream physiological effects, such as vasodilation and a reduction in mean arterial blood pressure.[1] Notably, this compound exhibits significant selectivity for KCa3.1 over other potassium channels, as well as sodium and calcium channels, making it a valuable tool for studying the physiological roles of KCa3.1 and a potential starting point for therapeutic development.[1]
Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized by determining its half-maximal effective concentration (EC50) against a panel of ion channels. The data consistently demonstrates a high degree of selectivity for KCa3.1.
| Target | EC50 | Selectivity vs. KCa3.1 |
| KCa3.1 | 109 nM | - |
| KCa2.3 | 4.4 µM | ~40-fold |
| KV Channels (KV1.3, KV2.1, KV3.1, KV11.1) | > 21.8 µM - 43.6 µM | ~200 to 400-fold |
| NaV Channels (NaV1.2, NaV1.4, NaV1.5, NaV1.7) | > 21.8 µM - 43.6 µM | ~200 to 400-fold |
| CaV1.2 Channel | > 21.8 µM - 43.6 µM | ~200 to 400-fold |
Table 1: Summary of this compound EC50 values and selectivity ratios against a panel of ion channels. Data sourced from multiple consistent reports.[1]
Mechanism of Action
This compound is a positive allosteric modulator that enhances the opening of the KCa3.1 channel in the presence of intracellular calcium. It does not directly open the channel but rather shifts the calcium-concentration response curve to the left, meaning the channel is more likely to open at lower intracellular calcium concentrations.[1]
The binding site for this compound and related benzothiazole/oxazole activators is located at the interface between the calmodulin (CaM) and the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel.[2] The enhanced selectivity of this compound for KCa3.1 over KCa2.3 is attributed to improved shape complementarity and hydrophobic interactions with specific amino acid residues (S372 and M368) on the KCa3.1 channel and M72 on CaM.[2] Furthermore, an additional hydrogen bond network with arginine 362 (R362) in KCa3.1 contributes to its higher potency on this channel subtype.[2] Mutating this residue to the corresponding amino acid in KCa2.3 (serine) reduces the potency of this compound.[2]
Signaling Pathways and Logical Relationships
Proposed Signaling Pathway of this compound in Vasodilation
Caption: Proposed signaling cascade of this compound leading to vasodilation.
Structural Basis for KCa3.1 Selectivity
References
Physiological Effects of KCa3.1 Activation by Ska-121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intermediate-conductance calcium-activated potassium channel, KCa3.1, has emerged as a significant therapeutic target for a multitude of pathologies, including vascular diseases. Activation of KCa3.1 channels leads to membrane hyperpolarization and subsequent modulation of intracellular calcium signaling, thereby influencing a range of physiological responses. Ska-121 is a potent and selective positive allosteric modulator of KCa3.1 channels. This technical guide provides an in-depth overview of the physiological effects of KCa3.1 activation by this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on KCa3.1-targeted therapeutics.
Quantitative Data on this compound Activity
This compound exhibits high potency and selectivity for the KCa3.1 channel. The following tables summarize the key quantitative data regarding its activity and physiological effects.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Channel/Condition | Reference |
| EC50 | 109 ± 14 nM | KCa3.1 | [1] |
| EC50 | 4.4 ± 1.6 µM | KCa2.3 | [1] |
| Selectivity | ~41-fold | KCa3.1 over KCa2.3 | [1] |
| Selectivity | 200 to 400-fold | Over KV1.3, KV2.1, KV3.1, KV11.1, NaV1.2, NaV1.4, NaV1.5, NaV1.7, and CaV1.2 channels | [1] |
Table 2: In Vivo Effects of this compound on Mean Arterial Pressure (MAP) in Mice
| Dose (mg/kg, i.p.) | Effect on MAP | Animal Model | Reference |
| 30 | No significant alteration | Wild-type mice | [1] |
| 100 | Significant reduction | Normotensive and hypertensive wild-type mice | [1] |
| 100 | No effect | KCa3.1-/- mice | [1] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | ~20 minutes | Intraperitoneal (i.p.) | [1] |
| Plasma Concentration (5 min) | 21.3 ± 2.4 µM | Intraperitoneal (i.p.) | [1] |
| Plasma Concentration (1 hr) | 483 ± 231 nM | Intraperitoneal (i.p.) | [1] |
| Plasma Concentration (4 hr) | 53 ± 44 nM | Intraperitoneal (i.p.) | [1] |
| Oral Availability | ~25% | Oral | [1] |
Signaling Pathways of KCa3.1 Activation
Activation of KCa3.1 channels by this compound in endothelial cells initiates a signaling cascade that leads to vasodilation. This process, known as endothelium-derived hyperpolarization (EDH), is a crucial mechanism for regulating vascular tone.
KCa3.1-Mediated Calcium Signaling
The activation of KCa3.1 channels by intracellular calcium is a fundamental process in many cell types. An increase in intracellular calcium, triggered by various stimuli, leads to the opening of KCa3.1 channels. The subsequent efflux of potassium ions hyperpolarizes the cell membrane, which in turn increases the electrochemical gradient for calcium influx, often through store-operated calcium channels. This feedback loop amplifies and sustains calcium signaling.
Figure 1: KCa3.1 activation by this compound amplifies intracellular calcium signaling.
Endothelium-Derived Hyperpolarization (EDH) Pathway
In the vascular endothelium, agonists like bradykinin (B550075) stimulate an increase in intracellular calcium, leading to the activation of both KCa3.1 and KCa2.3 channels. This compound specifically potentiates the activity of KCa3.1. The resulting potassium efflux and membrane hyperpolarization are transmitted to the underlying vascular smooth muscle cells, causing relaxation and vasodilation.
Figure 2: Role of this compound in the Endothelium-Derived Hyperpolarization (EDH) pathway.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on KCa3.1 channels.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure KCa3.1 currents in a heterologous expression system (e.g., HEK293 cells) or primary endothelial cells.
Experimental Workflow:
Figure 3: Workflow for whole-cell patch-clamp analysis of this compound effects.
Materials:
-
Cells: HEK293 cells stably expressing human KCa3.1, or primary endothelial cells.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and CaCl2 to achieve the desired free [Ca2+] (e.g., 250 nM), (pH 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Culture: Culture cells under standard conditions. For transient transfections, plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
-
Drug Application:
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the potentiated currents.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., 0 mV).
-
Construct a dose-response curve to determine the EC50 of this compound.
-
Plot the current-voltage (I-V) relationship before and after this compound application.
-
Ex Vivo Measurement of Vasodilation
This protocol uses isolated arterial rings to assess the effect of this compound on endothelium-dependent relaxation.
Experimental Workflow:
Figure 4: Workflow for ex vivo vasodilation studies with this compound.
Materials:
-
Animal Model: C57BL/6J mice or Sprague-Dawley rats.
-
Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 1.18 KH2PO4, 25 NaHCO3, 1.6 CaCl2, 5.5 Glucose, 0.026 EDTA.
-
Drugs: Phenylephrine (B352888), Bradykinin, this compound.
-
Wire myograph system.
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the mesenteric arcade. Isolate second-order mesenteric arteries and cut them into 2 mm rings.
-
Mounting: Mount the arterial rings on the wires of the myograph in a chamber filled with PSS, gassed with 95% O2 / 5% CO2 at 37°C.
-
Equilibration and Normalization: Equilibrate the rings for 60 minutes and normalize them to a resting tension.
-
Viability Check: Constrict the rings with a high-potassium PSS to check for viability.
-
Experiment:
-
Pre-constrict the rings with phenylephrine to about 80% of the maximal contraction.
-
Once a stable contraction is achieved, add cumulative concentrations of bradykinin to obtain a control dose-response curve for relaxation.
-
Wash the rings and allow them to return to baseline.
-
Incubate the rings with this compound (e.g., 1 µM) for 20-30 minutes.
-
Repeat the pre-constriction with phenylephrine and the cumulative addition of bradykinin.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction.
-
Compare the dose-response curves for bradykinin in the absence and presence of this compound to assess potentiation.
-
In Vivo Blood Pressure Telemetry
This protocol describes the continuous measurement of blood pressure in conscious, freely moving mice.
Experimental Workflow:
Figure 5: Workflow for in vivo blood pressure telemetry with this compound.
Materials:
-
Animal Model: C57BL/6J mice.
-
Telemetry System: Implantable pressure-transducing catheters and receivers.
-
This compound Formulation: Dissolved in a vehicle such as peanut oil/DMSO (9:1 v/v) for intraperitoneal (i.p.) injection.[1]
-
Surgical instruments and anesthesia.
Procedure:
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Implant the telemetry probe with the catheter inserted into the carotid artery and the transmitter body placed in a subcutaneous pocket.
-
-
Recovery: Allow the animal to recover for at least one week after surgery.
-
Baseline Recording: Record baseline blood pressure and heart rate for 24-48 hours to establish a stable diurnal rhythm.
-
Drug Administration:
-
Administer this compound via i.p. injection at the desired dose (e.g., 100 mg/kg).
-
Administer vehicle to a control group of animals.
-
-
Post-Dosing Recording: Continuously record blood pressure and heart rate for several hours after administration.
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) and heart rate.
-
Compare the post-dose values to the baseline values to determine the effect of this compound.
-
Compare the this compound treated group to the vehicle-treated group.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the KCa3.1 channel. Its potency and selectivity make it a lead candidate for the development of novel therapeutics targeting diseases where KCa3.1 activation is beneficial, such as certain cardiovascular disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers to further investigate the therapeutic potential of this compound and other KCa3.1 activators. The detailed methodologies and visual representations of the underlying signaling pathways are intended to facilitate the design and execution of robust and reproducible experiments in this promising field of research.
References
The Role of Ska-121 in Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ska-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This channel is a key regulator of endothelial function and vascular tone. By activating KCa3.1, this compound facilitates potassium efflux, leading to hyperpolarization of the endothelial cell membrane. This hyperpolarization is conducted to the overlying vascular smooth muscle cells, causing them to relax and resulting in vasodilation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on vascular tone, and detailed experimental protocols for its investigation.
Introduction
Endothelium-derived hyperpolarization (EDH) is a critical mechanism for regulating blood flow and blood pressure. The KCa3.1 channel, encoded by the KCNN4 gene, is a primary contributor to EDH in many vascular beds. Dysregulation of KCa3.1 channel function is implicated in various cardiovascular diseases, including hypertension and atherosclerosis. This compound has emerged as a valuable pharmacological tool to study the physiological and pathophysiological roles of KCa3.1 and as a potential therapeutic agent for cardiovascular disorders.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of the KCa3.1 channel. It binds to a site distinct from the calcium-binding site on the calmodulin (CaM) that is constitutively associated with the channel's C-terminus. This binding increases the channel's sensitivity to intracellular calcium, shifting the calcium-concentration response curve to the left.[1][2] Consequently, at a given intracellular calcium concentration, KCa3.1 channels are more likely to be open in the presence of this compound.
The activation of KCa3.1 by this compound in endothelial cells leads to the following signaling cascade:
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the selectivity and in vivo effects of this compound.
Table 1: In Vitro Selectivity of this compound
| Channel | EC50 (nM) | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 | 109 ± 14 | - | [1][2] |
| KCa2.3 | 4,400 ± 1,600 | 41-fold | [1][2] |
| KV Channels (KV1.3, KV2.1, KV3.1, KV11.1) | >20,000 | 200- to 400-fold | [1][2] |
| NaV Channels (NaV1.2, NaV1.4, NaV1.5, NaV1.7) | >20,000 | 200- to 400-fold | [1][2] |
| CaV1.2 Channels | >20,000 | >183-fold | [1][2] |
Table 2: In Vivo Effects of this compound on Blood Pressure
| Animal Model | Dose (mg/kg, i.p.) | Effect on Mean Arterial Pressure (MAP) | Reference |
| Normotensive Wild-Type Mice | 100 | Significant reduction | [1][2] |
| Hypertensive Wild-Type Mice | 100 | Significant reduction | [1][2] |
| KCa3.1-/- Mice | 100 | No significant alteration | [1][2] |
| Normotensive Wild-Type Mice | 30 | No significant alteration | [1] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Half-life | ~20 minutes | [1] |
| Plasma Concentration (5 min post 100 mg/kg i.p.) | 21.3 ± 2.4 µM | [1] |
| Plasma Concentration (1 hour post 100 mg/kg i.p.) | 483 ± 231 nM | [1] |
| Plasma Concentration (4 hours post 100 mg/kg i.p.) | 53 ± 44 nM | [1] |
| Oral Availability | ~25% | [1] |
Experimental Protocols
In Vitro Electrophysiology (Patch-Clamp)
The patch-clamp technique is utilized to measure the activity of KCa3.1 channels in response to this compound.[3][4][5][6][7]
Caption: Workflow for patch-clamp analysis of this compound.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human KCa3.1 are commonly used. Cells are cultured under standard conditions.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and free Ca2+ buffered to a specific concentration (e.g., 1 µM), pH 7.2.
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.[4][7]
-
A gigaseal (>1 GΩ) is formed between the micropipette and the cell membrane.[5]
-
The membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -80 mV, and currents are elicited by voltage ramps from -120 mV to +40 mV.
-
This compound is applied at varying concentrations through a perfusion system to determine the concentration-response relationship.
-
Ex Vivo Vasodilation Studies (Wire Myography)
Wire myography is employed to assess the effect of this compound on the contractility of isolated arteries.
Methodology:
-
Tissue Preparation: Arteries (e.g., mesenteric or coronary) are dissected from euthanized animals (e.g., mice or rats).
-
Mounting: Arterial rings (2 mm in length) are mounted on two tungsten wires in a myograph chamber.
-
Solutions: The chambers are filled with Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
Protocol:
-
Arteries are equilibrated and normalized to a standard resting tension.
-
Vessels are pre-constricted with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).
-
Cumulative concentration-response curves to this compound are generated to assess its direct vasodilatory effect.
-
To evaluate the potentiation of endothelium-dependent vasodilation, concentration-response curves to an agonist like bradykinin (B550075) are performed in the absence and presence of a sub-maximal concentration of this compound.
-
In Vivo Blood Pressure Measurement (Telemetry)
Radiotelemetry allows for the continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.[2]
Methodology:
-
Animal Models: Both normotensive (e.g., C57Bl/6J mice) and hypertensive animal models are used.[1][8][9][10]
-
Transmitter Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the carotid artery or aorta of the anesthetized animal.
-
Recovery: Animals are allowed to recover from surgery for at least one week.
-
Data Acquisition: Blood pressure and heart rate are continuously recorded.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection, and the subsequent changes in cardiovascular parameters are monitored.[1] A vehicle control group is also included.[1]
Conclusion
This compound is a highly selective and potent activator of the KCa3.1 channel, demonstrating significant vasodilatory and blood pressure-lowering effects. Its mechanism of action through the enhancement of EDH makes it an invaluable tool for cardiovascular research. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other KCa3.1 modulators in the context of vascular physiology and the development of novel antihypertensive therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Protocol [labome.com]
- 4. Patch clamp - Wikipedia [en.wikipedia.org]
- 5. The Patch-Clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
Ska-121: A Selective Positive Allosteric Modulator of the KCa3.1 Channel
An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ska-121 is a small molecule that has been identified as a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3][4] KCa3.1 channels are expressed in various cell types, including endothelial cells, and play a crucial role in regulating membrane potential and calcium signaling. Their activation leads to potassium efflux, cell hyperpolarization, and subsequent vasodilation. This has positioned KCa3.1 as a promising therapeutic target for cardiovascular diseases, such as hypertension.[5] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound.
Discovery and Structure-Activity Relationship (SAR)
This compound was developed through a systematic structure-activity relationship (SAR) study aimed at optimizing the pharmacophore of a parent compound, SKA-31.[2][5] SKA-31, a naphtho[1,2-d]thiazol-2-ylamine derivative, is a known activator of both KCa3.1 and the closely related KCa2.3 channels.[2] The goal of the SAR study was to enhance selectivity for KCa3.1 over KCa2.3 to minimize potential off-target effects.
The key structural modification that led to the discovery of this compound was the isosteric replacement of the thiazole (B1198619) ring in SKA-31 with an oxazole (B20620) ring, along with the introduction of a methyl group at the 5-position of the naphthyl scaffold, resulting in the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine.[2][4] This strategic modification yielded a compound with significantly improved selectivity for KCa3.1.[2]
Mechanism of Action
This compound acts as a positive allosteric modulator of the KCa3.1 channel.[2][3][4] It does not directly open the channel but rather enhances its sensitivity to intracellular calcium (Ca²⁺).[1][5] By binding to a site distinct from the Ca²⁺ binding site on the calmodulin (CaM) regulatory subunit, this compound shifts the Ca²⁺ concentration-response curve of the KCa3.1 channel to the left.[1][5] This means that in the presence of this compound, the channel can be activated by lower concentrations of intracellular Ca²⁺, leading to an increased open probability at any given Ca²⁺ level. This enhanced K⁺ efflux hyperpolarizes the cell membrane.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target Channel | EC₅₀ (nM) | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 | 109 ± 14 | - | [1] |
| KCa2.3 | 4400 ± 1600 | 41-fold | [1] |
| Kᵥ1.3, Kᵥ2.1, Kᵥ3.1, Kᵥ11.1 | >20,000 | >200-fold | [1] |
| Naᵥ1.2, Naᵥ1.4, Naᵥ1.5, Naᵥ1.7 | >40,000 | >400-fold | [1] |
| Caᵥ1.2 | >40,000 | >400-fold | [1] |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Value | Reference |
| Half-life (t₁/₂) | ~20 minutes | [1] |
| Oral Bioavailability | ~25% | [1] |
| Plasma Concentration (5 min post 100 mg/kg i.p.) | 21.3 ± 2.4 µM | [1] |
| Plasma Concentration (1 hr post 100 mg/kg i.p.) | 483 ± 231 nM | [1] |
| Plasma Concentration (4 hr post 100 mg/kg i.p.) | 53 ± 44 nM | [1] |
Table 3: In Vivo Efficacy in Mice
| Experiment | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |
| Normotensive Wild-Type Mice | 100 mg/kg i.p. | Significant reduction | [1] |
| Hypertensive Wild-Type Mice | 100 mg/kg i.p. | Significant reduction | [1] |
| KCa3.1⁻/⁻ Mice | 100 mg/kg i.p. | No significant alteration | [1] |
| Normotensive Wild-Type Mice | 30 mg/kg i.p. | No significant alteration | [1] |
Experimental Protocols
Automated Electrophysiology (QPatch)
The potency and selectivity of this compound were determined using automated whole-cell patch-clamp electrophysiology.
-
Cell Culture: HEK293 cells stably expressing human KCa3.1 or other ion channels of interest are cultured under standard conditions.
-
Cell Preparation: Cells are harvested and prepared as a single-cell suspension for use on the QPatch instrument.
-
QPatch Assay:
-
Internal Solution: Contains a buffered solution with a defined free Ca²⁺ concentration (e.g., 250 nM for assessing activators) to establish a baseline channel activity.
-
External Solution: A standard physiological saline solution.
-
Compound Application: this compound is serially diluted and applied to the cells in increasing concentrations to determine a concentration-response curve.
-
Data Acquisition: Whole-cell currents are recorded in response to voltage ramps. The slope conductance is measured to quantify channel activity.
-
-
Data Analysis: The EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response equation.
References
- 1. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 2. mmpc.org [mmpc.org]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Development of a QPatch automated electrophysiology assay for identifying KCa3.1 inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ska-121: A Technical Guide to a Selective KCa3.1 Potassium Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ska-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for the characterization of this compound and a summary of its mechanism of action are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine, is a synthetic organic compound.[1][2] Its structure is characterized by a naphthoxazole core.
Chemical Structure:
Image Source: PubChem CID 91827362
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀N₂O | [3] |
| Molecular Weight | 198.23 g/mol | [3] |
| CAS Number | 1820708-73-3 | [3] |
| Appearance | Solid | [4] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [3] |
| Storage | Store at -20°C | [3] |
| LogP | 1.79 | [4] |
Pharmacological Properties and Data
This compound is a positive allosteric modulator of the KCa3.1 channel, meaning it enhances the channel's opening probability in the presence of intracellular calcium.[1][2] This activity leads to potassium ion efflux and hyperpolarization of the cell membrane.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species/Assay | Reference |
| EC₅₀ (KCa3.1) | 109 nM | Human | [1][2] |
| EC₅₀ (KCa2.3) | 4.4 µM | Human | [4] |
| Selectivity | ~40-fold for KCa3.1 over KCa2.3 | Human | [1][2] |
| Selectivity | 200 to 400-fold over Kᵥ and Naᵥ channels | - | [1][2] |
| In vivo half-life | ~20 minutes | Mouse | [4] |
| Oral availability | ~25% | Mouse | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by binding to a site at the interface between the KCa3.1 channel protein and calmodulin (CaM), a calcium-binding protein that is essential for channel gating.[4] This binding stabilizes the open conformation of the channel, thereby increasing potassium efflux.
The activation of KCa3.1 channels by this compound leads to membrane hyperpolarization. This change in membrane potential can have various downstream effects depending on the cell type. For example, in T-lymphocytes, it helps maintain the calcium influx necessary for activation.[5] In vascular endothelial cells, it contributes to vasodilation.[1][2]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Signaling pathway of this compound action.
Experimental Protocols
The following is a representative protocol for characterizing the activity of this compound using the whole-cell patch-clamp technique, a standard method for studying ion channels.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on KCa3.1 channel currents in a heterologous expression system (e.g., HEK293 cells transfected with human KCa3.1).
Materials:
-
HEK293 cells stably or transiently expressing human KCa3.1
-
Cell culture medium and supplements
-
Transfection reagents (if applicable)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Microforge or pipette puller
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP; pH adjusted to 7.2 with KOH. The free Ca²⁺ concentration is buffered to a specific level (e.g., 1 µM) to activate KCa3.1.
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate KCa3.1-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Giga-seal: Approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) every 10 seconds to elicit KCa3.1 currents.
-
Record baseline currents in the external solution.
-
-
Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound. Allow sufficient time for the drug effect to reach a steady state.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after the application of this compound.
-
Construct a concentration-response curve by plotting the increase in current as a function of the this compound concentration.
-
Fit the data with a Hill equation to determine the EC₅₀ value.
-
Below is a diagram illustrating the experimental workflow.
References
- 1. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1- d]oxazol-2-amine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Studies of the Potassium Channel KCa3.1 - Stevan Hubbard [grantome.com]
Methodological & Application
Application Notes and Protocols for Ska-121 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ska-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1, in various cultured cell applications.
Introduction
This compound is a potent and selective activator of the KCa3.1 channel, also known as the IKCa1 or SK4 channel.[1][2][3] This channel plays a crucial role in regulating cell volume, proliferation, and migration by controlling potassium efflux and modulating membrane potential and intracellular calcium signaling.[4][5] Due to its involvement in various physiological and pathological processes, including immune responses and cancer progression, this compound is a valuable tool for in vitro research.
Mechanism of Action: this compound acts as a positive allosteric modulator of KCa3.1, binding to the calmodulin-binding domain (CaM-BD)/calmodulin (CaM) interface.[6][7][8] This binding increases the channel's open probability at a given intracellular calcium concentration, leading to membrane hyperpolarization. This hyperpolarization, in turn, enhances the driving force for calcium influx, thereby modulating downstream calcium-dependent signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.
Table 1: Potency and Selectivity of this compound
| Target | EC50 | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 | 109 nM | - | [1][2][3] |
| KCa2.3 | 4.4 µM | ~40-fold | [3] |
| KV Channels | > 20 µM | > 200-fold | [1][2] |
| NaV Channels | > 20 µM | > 200-fold | [1][2] |
Table 2: Recommended Working Concentrations and Treatment Times
| Application | Cell Line Example | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Channel Activation | COS Cells | 1 µM | Acute | Maximal KCa3.1 activation | [6] |
| Cytokine Regulation | THP-1 derived M2 Macrophages | 10 µM | 12 - 24 hours | Reduced CCL2 expression | [4] |
| Cell Proliferation | Various | 0.1 - 10 µM | 24 - 72 hours | Varies by cell type | General Guidance |
| Apoptosis | Various | 0.1 - 10 µM | 24 - 72 hours | Varies by cell type | General Guidance |
Signaling Pathway
The activation of KCa3.1 by this compound initiates a signaling cascade that influences multiple cellular processes.
Experimental Protocols
The following are detailed protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay
This protocol outlines the use of a colorimetric assay (e.g., MTT, XTT, or WST-1) to assess the effect of this compound on cell viability and proliferation.[9][10]
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, WST-1)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow cells to adhere and resume growth for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Replace the medium in the wells with the this compound-containing medium. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: If using MTT, add the solubilization buffer and incubate until the formazan (B1609692) crystals are dissolved. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This protocol describes the detection of KCa3.1 and downstream signaling proteins in cell lysates following this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KCa3.1, anti-phospho-CREB, anti-c-Fos, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat with this compound for the appropriate duration. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Recommended Antibodies:
-
Anti-KCa3.1 (KCNN4): Several commercial antibodies are available. It is recommended to validate the antibody for the specific application.[6][7]
-
Downstream Targets: Antibodies for phosphorylated CREB (Ser133) and c-Fos are widely available.
Immunofluorescence
This protocol details the visualization of KCa3.1 localization in cultured cells treated with this compound.
Materials:
-
Cultured cells on sterile glass coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-KCa3.1)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips to the desired confluency and treat with this compound.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-KCa3.1 primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. KCa3.1 is expected to localize primarily to the cell membrane.[11]
Disclaimer: These protocols provide general guidance. Optimal conditions for cell density, this compound concentration, treatment duration, and antibody dilutions should be determined empirically for each cell line and experimental setup.
References
- 1. biocompare.com [biocompare.com]
- 2. Calcium Ion Regulation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transcriptional Repression of CCL2 by KCa3.1 K+ Channel Activation and LRRC8A Anion Channel Inhibition in THP-1-Differentiated M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermediate Conductance Calcium‐Dependent Potassium Channel (KCa3.1) Interacting Proteins Using Turboid‐Based Proximity Labeling Technology: Insights Into Interactome and Related Signaling Pathways in Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. (P4997) Anti-Potassium Channel KCa3.1 (Intermediate-conductance Ca²⁺-activated Potassium Channel 4) antibody produced in rabbit - MilliporeSigma - CiteAb [citeab.com]
- 8. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1- d]oxazol-2-amine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Inhibition of the K+ Channel KCa3.1 Reduces TGF-β1-Induced Premature Senescence, Myofibroblast Phenotype Transition and Proliferation of Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ska-121 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ska-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1, in various in vitro assays.[1][2][3] The information is intended to guide researchers in designing and executing experiments to investigate the role of KCa3.1 in cellular physiology and disease.
Introduction to this compound
This compound is a potent and selective activator of the KCa3.1 potassium channel, also known as IKCa or KCNN4.[4][5] It functions as a positive gating modulator, increasing the channel's sensitivity to intracellular calcium.[4][6] This leads to membrane hyperpolarization, which can modulate a variety of cellular processes, including cell proliferation, migration, and inflammation.[5] this compound exhibits significant selectivity for KCa3.1 over other potassium channels, such as KCa2.3, and various voltage-gated (KV) and sodium-gated (NaV) channels, making it a valuable tool for studying the specific functions of KCa3.1.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from in vitro studies.
| Parameter | Value | Channel | Assay Conditions | Reference |
| EC₅₀ | 109 ± 14 nM | KCa3.1 | Determined with 250 nM free Ca²⁺ in the internal solution. | [4] |
| EC₅₀ | 4.4 ± 1.6 µM | KCa2.3 | Determined with 250 nM free Ca²⁺ in the internal solution. | [4] |
| Selectivity | ~40-fold | KCa3.1 vs KCa2.3 | Based on EC₅₀ values. | [2] |
| Selectivity | 200 to 400-fold | KCa3.1 vs KV and NaV channels | - | [1][2] |
Signaling Pathway
Activation of the KCa3.1 channel by this compound is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). Calmodulin (CaM), a calcium-binding protein, is constitutively bound to the C-terminus of the KCa3.1 channel.[7] Upon binding of Ca²⁺, CaM undergoes a conformational change that leads to the opening of the channel pore, allowing for the efflux of potassium ions (K⁺). This compound acts as a positive allosteric modulator, enhancing the channel's sensitivity to Ca²⁺-bound CaM, thereby increasing the probability of channel opening at a given Ca²⁺ concentration.[4] The resulting K⁺ efflux leads to hyperpolarization of the cell membrane, which in turn increases the electrochemical gradient for Ca²⁺ entry, often through channels like ORAI1, leading to a sustained Ca²⁺ influx.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20170056376A1 - SELECTIVE ACTIVATORS OF THE INTERMEDIATE CONDUCTANCE CA2+ACTIVATED K+ CHANNEL KCa3.1 AND THEIR METHODS OF USE - Google Patents [patents.google.com]
- 7. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ska-121 Administration in Mouse Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ska-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4). These channels are expressed in the vascular endothelium and play a crucial role in regulating vascular tone. Activation of KCa3.1 leads to endothelial hyperpolarization, which subsequently causes vasodilation and a reduction in blood pressure.[1] This makes this compound and its analogs promising therapeutic candidates for the treatment of hypertension. These application notes provide detailed protocols for the administration of this compound in mouse models of hypertension, methods for inducing hypertension, and a summary of expected outcomes based on preclinical studies.
Data Presentation
The quantitative data on the effects of this compound and its close analog, SKA-31, on blood pressure in mouse models of hypertension are summarized below.
| Compound | Mouse Model | Dose and Route of Administration | Change in Blood Pressure | Reference |
| This compound | Hypertensive Mice | 100 mg/kg (i.p.) | Significantly lowers mean arterial blood pressure (exact mmHg reduction not specified) | [2] |
| This compound | Hypertensive Mice | 30 mg/kg (i.p.) | No significant alteration in mean arterial pressure | [2] |
| SKA-31 | Angiotensin II-Induced Hypertensive Mice | 30 mg/kg | Decrease of 12 mmHg in mean arterial blood pressure | [2] |
| SKA-31 | Hypertensive Connexin40-deficient Mice | 30 and 100 mg/kg (i.p.) | Decrease of approximately 32 mmHg in arterial pressure | [1][3] |
Signaling Pathway of this compound in Vasodilation
This compound exerts its antihypertensive effect by activating KCa3.1 channels on endothelial cells. This activation leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is conducted to the underlying vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation, which lowers blood pressure. This process is a key component of endothelium-derived hyperpolarization (EDH).
Experimental Protocols
Preparation and Administration of this compound
This compound is soluble in DMSO and ethanol.[3] The appropriate vehicle should be chosen based on the route of administration.
a. Intraperitoneal (i.p.) Injection:
-
Vehicle: A common vehicle for i.p. injection is a mixture of peanut oil and DMSO (9:1 v/v).[2]
-
Preparation: Dissolve this compound in DMSO first, then add the peanut oil to the desired final concentration and volume. Ensure the solution is homogenous before administration.
-
Administration: Inject the prepared solution into the intraperitoneal cavity of the mouse.
b. Intravenous (i.v.) Injection:
-
Vehicle: A suitable vehicle for i.v. administration is a mixture of 10% Cremophor EL and 90% phosphate-buffered saline (PBS).[2]
-
Preparation: Dissolve this compound in the vehicle to a concentration of 5 mg/mL.[2]
-
Administration: Inject the solution into the tail vein of the mouse.
Induction of Hypertension in Mouse Models
The Angiotensin II (Ang II)-induced hypertension model is a widely used and relevant model for studying hypertension.
a. Materials:
-
Angiotensin II
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet Model 2004 for 4-week infusion)
-
Surgical instruments for implantation
b. Protocol:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave the back of the mouse, between the shoulder blades, and sterilize the area with an antiseptic.
-
Make a small incision in the skin to create a subcutaneous pocket.
-
Prepare the osmotic minipump according to the manufacturer's instructions. Fill the pump with Ang II dissolved in sterile saline at a concentration calculated to deliver the desired dose (e.g., 1.46 mg/kg/day for a target systolic blood pressure of ~160 mmHg).[2]
-
Implant the filled osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical clips.
-
Allow the mice to recover for at least 7 days before starting blood pressure measurements and this compound administration. Systolic blood pressure should stabilize at a hypertensive level (e.g., ~160 mmHg) within this period.[2]
Measurement of Blood Pressure
Non-invasive tail-cuff plethysmography is a standard method for monitoring blood pressure in conscious mice.
a. Equipment:
-
Non-invasive blood pressure system with a tail-cuff (e.g., CODA system)
-
Restrainers for mice
-
Warming platform
b. Protocol:
-
Acclimatize the mice to the restraint and tail-cuff procedure for at least 3-5 days before recording baseline measurements to minimize stress-induced blood pressure fluctuations.
-
Place the mouse in an appropriately sized restrainer.
-
Position the tail-cuff and a volume pressure recording sensor on the mouse's tail.
-
Place the restrained mouse on a warming platform set to maintain a normal body temperature, which is crucial for detecting tail pulses.
-
Record systolic, diastolic, and mean arterial blood pressure according to the instructions of the blood pressure monitoring system.
-
For each time point, obtain multiple readings and average them to ensure accuracy.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of hypertension.
References
- 1. Activation of KCa3.1 by SKA-31 induces arteriolar dilatation and lowers blood pressure in normo- and hypertensive connexin40-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of KCa3.1 by SKA-31 induces arteriolar dilatation and lowers blood pressure in normo- and hypertensive connexin40-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Ska-121 stock solution for experiments
Application Notes and Protocols for Ska-121
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in experimental settings. This compound is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4)[1][2].
Introduction
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. These channels are involved in regulating cell volume, proliferation, and migration, and have been implicated in various conditions, including fibrosis, inflammation, and vascular diseases. Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
Mechanism of Action
This compound acts as a positive allosteric modulator of KCa3.1 channels, which means it enhances the channel's sensitivity to intracellular calcium[1][2]. This leads to an increased open probability of the channel at a given calcium concentration. This compound exhibits significant selectivity for KCa3.1 over other potassium channels, such as KCa2.3, and various voltage-gated potassium (Kv) and sodium (Nav) channels[1][2][3]. The mechanism involves binding to a site at the interface between the calmodulin-binding domain (CaM-BD) of the channel and calmodulin (CaM)[4].
Figure 1: Simplified signaling pathway of this compound action on the KCa3.1 channel.
Data Presentation
The following tables summarize the key chemical and physical properties of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-Methylnaphth[2,1-d]oxazol-2-amine | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O | [1] |
| Molecular Weight | 198.23 g/mol | [1][2] |
| CAS Number | 1820708-73-3 | [1][3] |
| Purity | ≥98% (typically by HPLC) | [1][2] |
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Solubility | Recommended Storage of Stock Solution | Reference |
| DMSO | 100 mM | -20°C (1 year) or -80°C (2 years) | [1][3] |
| Ethanol | 50 mM | -20°C (1 year) or -80°C (2 years) | [1] |
Note: For preparing stock solutions, always use the batch-specific molecular weight provided on the product's vial label and Certificate of Analysis (CoA)[1].
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.98 mg of this compound (based on a molecular weight of 198.23 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube or vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile tubes[3].
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years[3].
Figure 2: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental system, as high concentrations can have off-target effects. It is generally recommended to keep the final DMSO concentration below 0.1%.
-
Solubility in Aqueous Solutions: this compound has limited solubility in aqueous solutions. When preparing working solutions, add the this compound stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous buffer or medium without this compound.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution.
-
For 1 mL of working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired aqueous buffer or medium.
-
Mix thoroughly by vortexing or inverting the tube.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines and protocols, researchers can ensure the accurate and effective use of this compound in their experiments, leading to reliable and reproducible data.
References
- 1. SKA 121 | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 2. SKA 121 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1- d]oxazol-2-amine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ska-121 in In Vivo Studies
Disclaimer: Ska-121 is a potent and selective positive allosteric modulator of the intermediate-conductance Ca2+-activated potassium channel KCa3.1.[1] It is crucial to note that This compound is not a solvent , but rather a research compound that requires dissolution in appropriate vehicles for administration in in vivo experiments. These application notes provide detailed protocols for its use in scientific research.
Physicochemical Properties and Solubility
This compound is a small molecule with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine.[1] Its properties are summarized in the table below, providing essential information for handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O | [1][2] |
| Molecular Weight | 198.22 g/mol | [2][3] |
| Purity | ≥98% (HPLC) | [1][3] |
| Appearance | Brown to dark gray powder | [3] |
| Solubility | - 100 mM in DMSO- 50 mM in ethanol- 2 mg/mL in DMSO (clear solution) | [1][1][3] |
| Storage | Store at -20°C | [1] |
| CAS Number | 1820708-73-3 | [1][2] |
Biological Activity and Selectivity
This compound is a highly selective positive allosteric modulator of KCa3.1 channels.[1] Its primary biological activity is to enhance the opening of these channels, leading to various physiological effects.[1]
| Parameter | Value | Details | Source |
| EC₅₀ for KCa3.1 | 109 nM | - | [1][2] |
| EC₅₀ for KCa2.3 | 4.4 µM | ~40-fold selectivity for KCa3.1 over KCa2.3 | [2] |
| Selectivity | 200 to 400-fold | Over Kᵥ and Naᵥ channels | [1] |
| In Vivo Effect | Lowers mean arterial blood pressure | Observed in both normotensive and hypertensive mice | [1][3] |
| Pharmacokinetics | Short half-life (~20 minutes in mice) | Rapid plasma decay | [2] |
| Oral Availability | ~25% | - | [2] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound for in vivo studies are outlined below.
Preparation of Dosing Solutions
The choice of solvent and vehicle is critical for the successful administration of this compound in animal models.
1. Intraperitoneal (i.p.) Injection:
-
Vehicle: A mixture of peanut oil and DMSO (9:1 v/v) is a suitable vehicle.[2]
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the appropriate volume of the stock solution to peanut oil to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the vehicle is 10%.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Example Doses: Doses of 30 mg/kg and 100 mg/kg have been used in mice.[2]
2. Intravenous (i.v.) Injection:
-
Vehicle: A mixture of Cremophor EL and phosphate-buffered saline (PBS) (10:90 v/v) can be used.[2]
-
Preparation:
-
Dissolve this compound in Cremophor EL first.
-
Add PBS to the mixture to reach the final volume and concentration.
-
The final solution should contain 10% Cremophor EL.
-
-
Example Concentration: A concentration of 5 mg/mL for a 10 mg/kg dose has been reported.[2]
3. Oral Administration:
-
Due to its relative water solubility (logP=1.79), this compound can potentially be administered in drinking water.[2] The specific preparation for this route would need to be optimized based on the experimental design and animal model.
In Vivo Administration Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: Experimental workflow for in vivo studies with this compound.
Signaling Pathway
This compound acts as a positive allosteric modulator of KCa3.1 channels. The activation of these channels is dependent on intracellular calcium levels. The following diagram illustrates the general signaling pathway.
Caption: Simplified signaling pathway for this compound modulation of KCa3.1 channels.
References
Application Notes and Protocols: Ska-121 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ska-121 is a potent and selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1] This channel is expressed in various cell types relevant to cardiovascular physiology and pathology, including endothelial cells, smooth muscle cells, and inflammatory cells.[2][3] By activating KCa3.1, this compound leads to membrane hyperpolarization, which in turn modulates intracellular calcium signaling and influences cellular functions such as proliferation, migration, and contractility. These properties make this compound a valuable pharmacological tool for investigating the role of KCa3.1 in cardiovascular health and disease.
Mechanism of Action
This compound acts as a positive allosteric modulator of the KCa3.1 channel.[2][3] It binds to a site on the channel complex, increasing the channel's open probability at a given intracellular calcium concentration. This potentiation of KCa3.1 activity leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential can influence the driving force for calcium entry and modulate various calcium-dependent signaling pathways. In the vasculature, activation of endothelial KCa3.1 channels by this compound promotes vasodilation by leading to the hyperpolarization of endothelial cells, which is then transmitted to the adjacent smooth muscle cells.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Channel/Model | Reference |
| EC50 | 109 nM | Human KCa3.1 | [1] |
| 4.4 µM | Human KCa2.3 | [1] | |
| Selectivity | ~40-fold | KCa3.1 over KCa2.3 | |
| 200- to 400-fold | KCa3.1 over representative KV and NaV channels | ||
| In Vivo Efficacy | 100 mg/kg (i.p.) | Significantly lowers mean arterial blood pressure in mice | [1] |
| 30 mg/kg (i.p.) | No significant alteration in mean arterial blood pressure in mice | [1] |
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Activation of KCa3.1 by this compound in vascular smooth muscle cells (VSMCs) influences signaling pathways that regulate proliferation and phenotype. The following diagram illustrates the proposed mechanism.
Experimental Protocols
In Vitro KCa3.1 Channel Activity Assay (Electrophysiology - Whole-Cell Patch Clamp)
This protocol describes the measurement of KCa3.1 channel currents in a heterologous expression system or primary cells.
Materials:
-
HEK293 cells transfected with human KCa3.1 or primary vascular smooth muscle cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and appropriate CaCl2 to achieve desired free [Ca2+] (e.g., 300 nM), (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare cells for patch-clamping on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline KCa3.1 currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) or voltage steps.
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record KCa3.1 currents in the presence of this compound.
-
Wash out the drug with the external solution to observe reversibility.
-
Analyze the current amplitude at a specific voltage (e.g., +40 mV) to determine the effect of this compound.
In Vitro Vasodilation Assay (Pressure Myography)
This protocol outlines the procedure to assess the vasodilatory effect of this compound on isolated resistance arteries.
Materials:
-
Pressure myography system
-
Isolated resistance arteries (e.g., mesenteric or coronary arteries) from a suitable animal model
-
Physiological salt solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 NaH2PO4, 25 NaHCO3, 11 D-glucose, aerated with 95% O2/5% CO2
-
Phenylephrine (PE) or other vasoconstrictors
-
This compound stock solution
Procedure:
-
Isolate and mount a segment of the resistance artery on the cannulas of the pressure myograph.
-
Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and equilibrate in PSS at 37°C.
-
Pre-constrict the artery with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable tone.
-
Once a stable constriction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in the internal diameter of the artery at each concentration of this compound.
-
Calculate the percentage of vasodilation relative to the pre-constricted tone.
In Vivo Blood Pressure Measurement in Mice (Tail-Cuff Method)
This protocol describes a non-invasive method to measure the effect of this compound on blood pressure in mice.
Materials:
-
Tail-cuff blood pressure measurement system
-
Mouse restrainers
-
Warming platform
-
This compound solution for injection (e.g., dissolved in a suitable vehicle like 10% Cremophor EL in PBS)
-
Vehicle control solution
Procedure:
-
Acclimatize the mice to the restrainers and the procedure for several days before the experiment to minimize stress.
-
On the day of the experiment, place the mouse in the restrainer on a warming platform to maintain its body temperature.
-
Position the tail cuff and sensor on the mouse's tail according to the manufacturer's instructions.
-
Record baseline blood pressure and heart rate measurements.
-
Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle to the mouse.
-
Measure blood pressure and heart rate at regular intervals after injection (e.g., 15, 30, 60, 120 minutes) to determine the time course of the drug's effect.
-
Analyze the changes in mean arterial pressure and heart rate compared to baseline and the vehicle control group.
Selectivity Profile of this compound
The following diagram illustrates the selectivity of this compound for KCa3.1 over other ion channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The intermediate-conductance calcium-activated potassium channel KCa3.1 contributes to atherogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - The intermediate-conductance calcium-activated potassium channel KCa3.1 contributes to atherogenesis in mice and humans [jci.org]
Application Notes and Protocols for Ska-121 in Blood Pressure Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studying the effects of Ska-121 on blood pressure. Detailed protocols for in vivo experiments, data presentation guidelines, and a summary of the compound's mechanism of action are included to facilitate research and development.
Introduction
This compound is a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (IKCa1).[1][2][3] It demonstrates significant selectivity for KCa3.1 over other potassium and sodium channels, making it a valuable tool for investigating the physiological roles of KCa3.1 and its therapeutic potential.[1][2][3] Notably, this compound has been shown to lower mean arterial blood pressure in both normotensive and hypertensive mouse models, an effect that is absent in mice lacking the KCa3.1 channel. This highlights the specific action of this compound through its intended target.
Mechanism of Action
This compound acts by potentiating the opening of KCa3.1 channels in response to intracellular calcium. The activation of these channels in the vascular endothelium leads to hyperpolarization of the endothelial cell membrane. This hyperpolarization is conducted to the underlying vascular smooth muscle cells, resulting in their relaxation and subsequent vasodilation. This vasodilation of resistance arteries is the primary mechanism by which this compound exerts its blood pressure-lowering effect.
Data Presentation
Quantitative data from blood pressure studies involving this compound should be summarized in a clear and structured format to allow for easy comparison between experimental groups.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Mice
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | N | Baseline MAP (mmHg ± SEM) | Post-treatment MAP (mmHg ± SEM) | Change in MAP (mmHg) | p-value |
| Normotensive (e.g., C57BL/6J) | Vehicle (Peanut oil:DMSO 9:1) | - | 8 | Data to be collected | Data to be collected | Data to be collected | - |
| Normotensive (e.g., C57BL/6J) | This compound | 30 | 8 | Data to be collected | Data to be collected | Data to be collected | <0.05 |
| Normotensive (e.g., C57BL/6J) | This compound | 100 | 8 | Data to be collected | Data to be collected | Data to be collected | <0.05 |
| Hypertensive (e.g., Ang-II induced) | Vehicle (Peanut oil:DMSO 9:1) | - | 8 | Data to be collected | Data to be collected | Data to be collected | - |
| Hypertensive (e.g., Ang-II induced) | This compound | 100 | 8 | Data to be collected | Data to be collected | Data to be collected | <0.05 |
| KCa3.1 Knockout (KCa3.1-/-) | Vehicle (Peanut oil:DMSO 9:1) | - | 8 | Data to be collected | Data to be collected | Data to be collected | - |
| KCa3.1 Knockout (KCa3.1-/-) | This compound | 100 | 8 | Data to be collected | Data to be collected | Data to be collected | n.s. |
Note: This table is a template. Actual values should be populated from experimental data. A significant decrease in MAP is expected in wild-type mice treated with 100 mg/kg this compound, while a 30 mg/kg dose may not produce a significant change. No significant change is expected in KCa3.1-/- mice.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Peanut oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare a 9:1 (v/v) solution of peanut oil and DMSO. For example, to prepare 1 ml of vehicle, mix 900 µl of peanut oil with 100 µl of DMSO.
-
This compound Stock Solution: Due to its solubility, it is recommended to first dissolve this compound in DMSO before mixing with peanut oil. For a final desired concentration, calculate the amount of this compound and DMSO needed.
-
Working Solution Preparation:
-
For a 10 mg/ml working solution, weigh the appropriate amount of this compound.
-
Dissolve the this compound powder in the calculated volume of DMSO by vortexing.
-
Add the corresponding volume of peanut oil to achieve the 9:1 ratio and the final desired concentration.
-
Vortex thoroughly to ensure a homogenous suspension.
-
-
Administration: The prepared this compound solution should be administered via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 ml/kg).
Protocol 2: In Vivo Blood Pressure Measurement in Mice
Animal Models:
-
Normotensive mice (e.g., C57BL/6J, 12-week-old males)
-
Hypertensive mice (e.g., spontaneously hypertensive rats or angiotensin II-induced hypertensive mice)
-
KCa3.1 knockout (KCa3.1-/-) mice on a C57BL/6J background
Methodology: Radiotelemetry (Recommended for continuous and accurate measurement)
-
Transmitter Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a telemetry transmitter with the catheter inserted into the carotid artery or abdominal aorta for direct blood pressure measurement.
-
Allow a recovery period of at least 7-10 days post-surgery.
-
-
Acclimatization: House the mice individually in their home cages placed on the telemetry receivers for at least 24-48 hours to acclimatize to the experimental setup.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 24 hours before the administration of any substance.
-
Administration:
-
Gently restrain the mouse and administer the prepared this compound solution or vehicle via intraperitoneal injection.
-
Recommended doses for initial studies are 30 mg/kg and 100 mg/kg.
-
-
Post-administration Recording: Continuously record blood pressure and heart rate for at least 4 hours post-injection. Due to the reported short half-life of this compound (~20 minutes), the most significant changes are expected within the first hour.[4]
-
Data Analysis:
-
Analyze the telemetry data to determine the mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate.
-
Compare the post-treatment values to the baseline values for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of this compound and vehicle in the different mouse strains.
-
Protocol 3: Intraperitoneal (i.p.) Injection in Mice
Procedure:
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
Injection:
-
Use a 27-30 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn, which would indicate incorrect placement in the bladder or a blood vessel.
-
Inject the solution slowly.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathway of this compound Induced Vasodilation
This compound signaling pathway leading to vasodilation.
Experimental Workflow for In Vivo Blood Pressure Study
Workflow for assessing this compound's effect on blood pressure.
References
- 1. Modulation of Cardiovascular Function in Primary Hypertension in Rat by SKA-31, an Activator of KCa2.x and KCa3.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. Does mean arterial blood pressure scale with body mass in mammals? Effects of measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Cannabigerol Administration Lowers Blood Pressure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Activation of KCa3.1 Channels by Ska-121: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), is a critical regulator of cellular processes such as proliferation, migration, and inflammation.[1][2][3] Its activation leads to membrane hyperpolarization, which in turn modulates intracellular calcium signaling.[1][4][5] Ska-121 is a potent and selective positive allosteric modulator of KCa3.1 channels.[6][7][8] It acts by increasing the channel's open probability in a calcium-dependent manner, effectively sensitizing the channel to intracellular calcium.[8][9] This document provides detailed protocols for measuring the activation of KCa3.1 by this compound using various established methodologies.
This compound: A Selective KCa3.1 Activator
This compound is a small molecule that enhances the activity of KCa3.1 channels. It exhibits high selectivity for KCa3.1 over other ion channels, making it a valuable tool for studying the physiological and pathological roles of KCa3.1.[6][7][8]
Quantitative Data for this compound
| Parameter | Value | Channel | Reference |
| EC50 | 109 nM | Human KCa3.1 | [6][7][8] |
| Selectivity | ~40-fold vs. KCa2.3 | KCa2.3 | [6][9][10] |
| Selectivity | 200 to 400-fold vs. KV and NaV channels | KV1.3, KV2.1, KV3.1, KV11.1, NaV1.2, NaV1.4, NaV1.5, NaV1.7 | [6][8] |
KCa3.1 Signaling Pathway
Activation of KCa3.1 is intricately linked with intracellular calcium signaling. The following diagram illustrates the general signaling pathway leading to and resulting from KCa3.1 activation.
Caption: KCa3.1 activation by increased intracellular calcium.
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp
This is the gold-standard method for directly measuring KCa3.1 channel activity.
Objective: To measure KCa3.1 currents in response to this compound at a fixed intracellular calcium concentration.
Materials:
-
Cells expressing KCa3.1 (e.g., HEK-293 cells stably transfected with human KCa3.1, or primary cells known to express the channel).
-
Patch-clamp rig with amplifier (e.g., EPC-10).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to yield the desired free [Ca²⁺] (e.g., 250 nM), pH 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
Protocol:
-
Culture cells expressing KCa3.1 on glass coverslips.
-
Prepare fresh extracellular and intracellular solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Mount a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply voltage ramps from -120 mV to +40 mV over 200 ms (B15284909) every 10 seconds to elicit KCa3.1 currents.
-
Record baseline currents in the absence of this compound.
-
Perfuse the cell with extracellular solution containing the desired concentration of this compound.
-
Record the potentiated KCa3.1 currents in the presence of this compound.
-
To confirm the current is through KCa3.1, apply a specific blocker like TRAM-34 (1 µM).
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after this compound application.
-
Construct a concentration-response curve for this compound to determine the EC50.
References
- 1. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-Associated Intermediate Conductance Ca2+-Activated K+ Channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1-d]oxazol-2-amine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1- d]oxazol-2-amine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ska-121 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of Ska-121, a selective activator of the KCa3.1 potassium channel. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in DMSO up to 100 mM.[1] For experiments where DMSO may be incompatible, ethanol (B145695) is a viable alternative, with a solubility of up to 50 mM.[1] It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in your aqueous experimental medium.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What is causing this?
A2: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The high concentration of DMSO in the stock solution keeps this compound dissolved, but upon dilution into a largely aqueous environment, its lower aqueous solubility can lead to precipitation.
Q3: How can I prevent my this compound from precipitating in my in vitro assay?
A3: Several strategies can be employed:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.
-
Optimize the co-solvent concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Use a gentle warming step: Gently warming the solution to 37°C in a water bath can sometimes help dissolve small amounts of precipitate. However, prolonged heating should be avoided to prevent compound degradation.
-
Utilize sonication: A brief sonication of the final solution can help to break up aggregates and improve dissolution.
Q4: What is the maximum recommended final DMSO concentration for cell-based assays?
A4: As a general guideline, the final DMSO concentration in cell-based assays should be kept below 0.5% to avoid cytotoxicity and other off-target effects. However, the tolerance can vary between cell lines. It is always best practice to run a vehicle control with the corresponding DMSO concentration to ensure it does not affect your experimental results.
Q5: Are there any alternative formulation strategies for in vivo use?
A5: Yes, for in vivo applications, specific vehicles have been reported. For intraperitoneal (i.p.) injections, a mixture of peanut oil and DMSO (9:1 v/v) has been used.[2] For intravenous (i.v.) application, this compound has been dissolved in a mixture of 10% CremophorEL and 90% phosphate-buffered saline.[2]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems with this compound.
Issue 1: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Solution |
| Insufficient solvent volume. | Ensure you are using a sufficient volume of solvent to achieve the desired concentration based on its known solubility (see Table 1). |
| Compound has formed aggregates. | Vortex the solution vigorously. If vortexing is insufficient, try brief sonication in a water bath. |
| Incorrect solvent used. | Confirm that you are using a recommended solvent such as DMSO or ethanol. |
Issue 2: Precipitate forms immediately upon dilution of the stock solution into aqueous buffer.
| Possible Cause | Solution |
| Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. |
| Insufficient mixing upon dilution. | Add the stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing. |
| Temperature of the aqueous buffer is too low. | Ensure your buffer is at room temperature or the experimental temperature (e.g., 37°C). |
Issue 3: Solution appears clear initially but forms a precipitate over time.
| Possible Cause | Solution |
| Time-dependent precipitation (kinetic vs. thermodynamic solubility). | Prepare fresh dilutions immediately before use. Avoid storing diluted solutions for extended periods. |
| Interaction with components in the media (e.g., proteins in serum). | If using serum-containing media, consider reducing the serum concentration if experimentally feasible, or preparing a more concentrated stock to minimize the dilution factor. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | up to 100 mM | [1] |
| Ethanol | up to 50 mM | [1] |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol provides a general procedure for preparing this compound solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer or cell culture medium (pre-warmed to the desired temperature)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO (Molecular Weight: 198.23 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath. This is your stock solution.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to prepare an intermediate dilution of your stock solution in DMSO. This can help to improve accuracy when preparing the final working solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Vortex the aqueous buffer/medium. While it is still vortexing, add the required volume of the this compound stock solution to achieve the final desired concentration. Note: The final DMSO concentration should ideally be below 0.5%.
-
Continue to vortex for another 30-60 seconds to ensure the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
References
Optimizing Ska-121 Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ska-121 dosage for in vivo experiments. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa or KCNN4).[1][2][3] Its activation of KCa3.1 leads to potassium ion efflux, which hyperpolarizes the cell membrane. This hyperpolarization increases the electrochemical gradient for calcium influx, thereby modulating calcium signaling within the cell.[1]
Q2: What are the typical dosage ranges for this compound in in vivo studies?
A2: Published studies have used a range of doses depending on the administration route and animal model. For intravenous (i.v.) injection in mice, a dose of 10 mg/kg has been reported.[4] For intraperitoneal (i.p.) injection in mice, doses of 30 mg/kg and 100 mg/kg have been used, with the 100 mg/kg dose showing a significant effect on mean arterial blood pressure.[4]
Q3: What is the pharmacokinetic profile of this compound?
A3: this compound has a relatively short half-life of approximately 20 minutes in mice.[4] It has an oral availability of about 25%.[4] Due to its rapid clearance, the dosing schedule should be designed carefully to maintain the desired therapeutic window.
Q4: What vehicle solutions are recommended for this compound administration?
A4: The choice of vehicle depends on the route of administration. For intravenous administration, a solution of 10% CremophorEL in 90% phosphate-buffered saline (PBS) has been used.[4] For intraperitoneal injection, a mixture of peanut oil and DMSO (9:1 v/v) has been reported as a suitable vehicle.[4] It is crucial to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[5][6][7][8]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Q: I am having trouble dissolving this compound for my experiment. What should I do?
-
A: this compound is soluble in DMSO and ethanol.[2] For in vivo use, it is often necessary to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable aqueous buffer or oil-based vehicle.[4] When preparing a stock solution in DMSO, ensure you are using a fresh, anhydrous grade, as DMSO can absorb moisture from the air, which may affect solubility. Always prepare fresh solutions before each experiment and visually inspect for any precipitation.
-
Issue 2: Inconsistent or No-Effect Observed In Vivo
-
Q: I am not observing the expected biological effect of this compound in my animal model. What could be the reason?
-
A: Several factors could contribute to a lack of efficacy.
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Dosage: The dose might be too low. A dose of 30 mg/kg (i.p.) of this compound did not produce significant alterations in mean arterial pressure in one study.[4] Consider performing a dose-response study to determine the optimal dose for your specific experimental model and endpoint.
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Pharmacokinetics: Due to its short half-life (~20 minutes), the compound may be cleared before it can exert its full effect.[4] For longer-term studies, consider more frequent dosing or a different route of administration that might provide more sustained exposure, such as oral gavage, though with the knowledge of its ~25% oral bioavailability.[4]
-
Administration Technique: Ensure your administration technique (i.v., i.p., etc.) is consistent and accurate. Improper injection can lead to variability in drug exposure.
-
Animal Model: The expression and function of the KCa3.1 channel can vary between different animal strains and disease models. Confirm the expression of KCa3.1 in your target tissue.
-
-
Issue 3: Unexpected Toxicity or Adverse Effects
-
Q: My animals are showing signs of toxicity after this compound administration. How can I address this?
-
A:
-
Dose-Dependent Toxicity: The observed toxicity might be dose-dependent. Try reducing the dose to see if the adverse effects diminish while still maintaining efficacy.
-
Off-Target Effects: Although this compound is highly selective for KCa3.1 over many other ion channels, high concentrations could potentially lead to off-target effects.[4][9] A related compound, SKA-111, with a longer half-life, was found to reduce heart rate, possibly through KCa2 activation at high doses.[9]
-
Vehicle Toxicity: The vehicle itself can sometimes cause adverse reactions.[5][6][7][8] Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. If the vehicle is suspected, consider alternative formulations. For instance, high concentrations of DMSO can be toxic.[10]
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.
-
-
Data Presentation
Table 1: this compound In Vitro Potency and Selectivity
| Target | EC50 | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 | 109 nM | - | [4] |
| KCa2.3 | 4.4 µM | 40-fold | [2][3] |
| KV Channels | >20 µM | >200-fold | [4][9] |
| NaV Channels | >20 µM | >200-fold | [4][9] |
| CaV1.2 Channel | >20 µM | >200-fold | [4][9] |
Table 2: Summary of Reported In Vivo Dosages and Administration Routes for this compound
| Dosage | Route of Administration | Vehicle | Animal Model | Observed Effect | Reference |
| 10 mg/kg | Intravenous (i.v.) | 10% CremophorEL in 90% PBS | Mouse | Not specified | [4] |
| 30 mg/kg | Intraperitoneal (i.p.) | Peanut oil/DMSO (9:1 v/v) | Mouse | No significant alteration in Mean Arterial Pressure (MAP) | [4] |
| 100 mg/kg | Intraperitoneal (i.p.) | Peanut oil/DMSO (9:1 v/v) | Mouse | Significantly lowered Mean Arterial Pressure (MAP) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: Prepare a 9:1 (v/v) mixture of sterile peanut oil and DMSO.
-
Dissolve this compound:
-
Accurately weigh the calculated amount of this compound powder.
-
In a sterile vial, add the DMSO portion of the vehicle first to dissolve the this compound powder. Gentle warming and vortexing may aid dissolution.
-
Once fully dissolved, add the peanut oil portion and vortex thoroughly to ensure a homogenous solution.
-
-
Administration:
-
Administer the prepared solution to the animals via intraperitoneal injection.
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Administer the vehicle solution alone to the control group.
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Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
- 1. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. SKA 121 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Ska-121 short half-life experimental considerations
Welcome to the technical support center for Ska-121. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental considerations associated with the short half-life of this compound, a positive allosteric modulator of the KCa3.1 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator of the intermediate-conductance Ca2+-activated potassium (KCa3.1) channels.[1] Its mechanism of action involves binding to the KCa3.1 channel, which increases the channel's sensitivity to intracellular calcium. This leads to channel opening at lower calcium concentrations, resulting in potassium ion efflux and hyperpolarization of the cell membrane. In blood vessels, this hyperpolarization of endothelial and smooth muscle cells leads to vasodilation and a decrease in blood pressure.[1][2]
Q2: What is the half-life of this compound and what are the implications for experimental design?
A2: this compound has a very short half-life of approximately 20 minutes in mice.[2] This rapid clearance presents a significant challenge for both in vitro and in vivo experiments. The short half-life means that the compound is quickly eliminated from the experimental system, which can lead to an underestimation of its biological effects if not properly accounted for.[3][4] Experimental designs must incorporate strategies to maintain a therapeutically relevant concentration of this compound over the desired time course.
Q3: How can I maintain a stable concentration of this compound in my in vitro experiments?
A3: Due to its rapid degradation, maintaining a stable concentration of this compound in cell-based assays is crucial. Several strategies can be employed:
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Repeated Dosing: Replenish the cell culture media with fresh this compound at intervals significantly shorter than its half-life in your specific cell system. A preliminary time-course experiment to determine the rate of degradation in your system is recommended.
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Continuous Infusion: For more precise control, a syringe pump can be used to continuously infuse this compound into the cell culture medium at a rate that counteracts its degradation.
-
Use of Metabolic Inhibitors: If the primary route of metabolism is known and does not interfere with the experimental endpoint, co-incubation with a relevant metabolic inhibitor (e.g., a broad-spectrum cytochrome P450 inhibitor) can be considered. However, this approach should be used with caution due to potential off-target effects of the inhibitor.[3]
Q4: What are the key considerations for in vivo studies with this compound?
A4: The short in vivo half-life of this compound necessitates careful planning of animal studies.
-
Route of Administration: Intraperitoneal (i.p.) injection has been used for in vivo studies with this compound.[2] While oral administration is possible, its bioavailability is approximately 25%.[2]
-
Dosing Regimen: A single high dose may be sufficient for acute effect studies. For studies requiring sustained exposure, frequent dosing or the use of a continuous delivery system (e.g., osmotic mini-pumps) should be considered.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: It is highly recommended to conduct a PK/PD study to correlate the plasma concentration of this compound with its pharmacological effect over time. This will help in designing a dosing regimen that maintains the drug concentration above its effective level for the duration of the experiment.
Troubleshooting Guides
Issue: Inconsistent or weaker-than-expected results in cell-based assays.
-
Possible Cause: Rapid degradation of this compound in the culture medium leading to a decrease in the effective concentration over the incubation period.
-
Solutions:
-
Verify Compound Stability: Perform a time-course experiment by incubating this compound in your cell culture medium (with and without cells) and measure its concentration at different time points using LC-MS/MS. This will determine the actual half-life in your experimental conditions.
-
Implement Stable Concentration Strategies: Based on the determined half-life, implement repeated dosing or a continuous infusion protocol as described in the FAQs.
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Optimize Initial Concentration: While not ideal, a higher initial concentration may be used to ensure the compound remains above its EC50 for a longer duration. This should be done cautiously to avoid off-target effects.
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Issue: Low and highly variable plasma concentrations of this compound in animal studies.
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Possible Cause: Rapid metabolism and clearance of this compound.
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Solutions:
-
Pharmacokinetic Profiling: Conduct a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and elimination half-life in your animal model. This will guide the timing of sample collection and dosing intervals.
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Alternative Formulations: Consider formulating this compound in a vehicle that allows for slower release, such as an oil-based depot for subcutaneous or intramuscular injection.
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Continuous Delivery: For long-term studies, utilize osmotic mini-pumps to provide continuous and controlled delivery of this compound.
-
Data Presentation
Table 1: this compound In Vitro Activity Profile
| Parameter | Value | Channel | Reference |
| EC50 | 109 nM | KCa3.1 | [1][2] |
| EC50 | 4.4 µM | KCa2.3 | [2] |
| Selectivity | ~40-fold | KCa3.1 vs KCa2.3 | [1][2] |
| Selectivity | 200 to 400-fold | KCa3.1 vs KV and NaV channels | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose | Value | Time Point | Reference |
| Half-life (t½) | Intravenous (i.v.) | 10 mg/kg | ~20 minutes | - | [2] |
| Plasma Concentration | Intravenous (i.v.) | 10 mg/kg | 21.3 ± 2.4 µM | 5 minutes | [2] |
| Plasma Concentration | Intravenous (i.v.) | 10 mg/kg | 483 ± 231 nM | 1 hour | [2] |
| Plasma Concentration | Intravenous (i.v.) | 10 mg/kg | 53 ± 44 nM | 4 hours | [2] |
| Oral Bioavailability | Oral | Not specified | ~25% | - | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Mouse Liver Microsomes
This protocol is a general guideline to determine the in vitro half-life of this compound.
-
Materials:
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This compound
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Pooled mouse liver microsomes (MLM)
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NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
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Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
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Positive control compound (rapidly metabolized, e.g., testosterone)
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Negative control compound (slowly metabolized, e.g., warfarin)
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Acetonitrile (B52724) with an internal standard for quenching and sample preparation
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LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Pre-warm the phosphate buffer, MLM suspension, and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the phosphate buffer and MLM.
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Add this compound to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
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Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line will be the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
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Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for determining the plasma concentration-time profile of this compound.
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Animals:
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Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
-
Formulation:
-
For intravenous (i.v.) administration, dissolve this compound in a vehicle such as 10% Cremophor EL in saline.
-
For intraperitoneal (i.p.) administration, a solution in peanut oil/DMSO (9:1 v/v) has been used.[2]
-
-
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight before dosing (with free access to water).
-
Administer this compound at the desired dose (e.g., 10 mg/kg i.v. or 100 mg/kg i.p.).[2]
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Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Experimental workflow for characterizing this compound.
References
Potential off-target effects of Ska-121
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of Ska-121, a selective activator of the KCa3.1 potassium channel. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or SK4).[1][2] Its selectivity has been primarily characterized against other ion channels. The available data on its selectivity is summarized below.
Data Presentation: Selectivity Profile of this compound
| Target | Activity (EC50/IC50) | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 | 109 nM (EC50) | - | [1][2] |
| KCa2.3 | 4.4 µM (EC50) | ~40-fold | [2] |
| Kv Channels (Kv1.3, Kv2.1, Kv3.1, Kv11.1) | - | 200 to 400-fold | [1] |
| Nav Channels (Nav1.2, Nav1.4, Nav1.5, Nav1.7) | - | 200 to 400-fold | [1] |
| Cav1.2 | - | 200 to 400-fold | [2] |
Q2: Have any specific off-target effects of this compound been identified?
A2: To date, there are no published studies that have specifically reported undesirable off-target activities of this compound. The primary characterization of the compound has focused on its high selectivity for KCa3.1 over other closely related ion channels.[1][2] However, the absence of evidence is not evidence of absence. A comprehensive off-target screening against a broad panel of receptors, enzymes, and other ion channels has not been published in the public domain.
Q3: What are the potential, yet unconfirmed, off-target liabilities of this compound?
A3: While this compound is demonstrated to be highly selective, any small molecule has the potential for off-target interactions. Potential areas for investigation, based on general pharmacological principles, could include:
-
Other Ion Channels: Although selective against the tested channels, interactions with other untested ion channels cannot be ruled out without specific screening.
-
Enzymes: Some small molecule ion channel modulators have been reported to interact with metabolic enzymes like Cytochrome P450 (CYP) isoforms. For instance, the KCa3.1 channel antagonist TRAM-34 has been shown to inhibit some CYP isoforms.[3] While this compound is an activator and has a different chemical structure, this highlights a potential class of off-targets to consider for molecules targeting KCa3.1.
-
Kinases: The chemical scaffold of this compound has not been reported to be a common kinase inhibitor pharmacophore. However, without a comprehensive kinome scan, off-target kinase activity cannot be definitively excluded.
Q4: How does this compound exert its on-target effect?
A4: this compound is a positive allosteric modulator of the KCa3.1 channel.[1] This means it binds to a site on the channel that is distinct from the calcium-binding site and increases the channel's sensitivity to intracellular calcium. This leads to channel opening at lower intracellular calcium concentrations, resulting in potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization can, in turn, increase the driving force for calcium influx through other channels, a crucial mechanism in non-excitable cells like lymphocytes and endothelial cells.[4]
On-Target Signaling Pathway
Caption: On-target signaling pathway of this compound.
Troubleshooting Guide
If you observe unexpected or inconsistent results in your experiments with this compound, consider the possibility of off-target effects. This guide provides a systematic approach to troubleshoot such issues.
Issue 1: Observed cellular phenotype is not consistent with known KCa3.1 function.
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Experimental Protocol 1: Use of a KCa3.1 Negative Control
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Methodology:
-
Select a cell line or primary cells that do not express KCa3.1. This can be confirmed by qPCR, Western blot, or electrophysiology.
-
Alternatively, use a KCa3.1 knockout cell line or animal model if available.[2]
-
Treat the KCa3.1-negative cells with this compound at the same concentrations used in your original experiment.
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Assess the cellular phenotype of interest.
-
-
Interpretation:
-
If the unexpected phenotype persists in the KCa3.1-negative cells, it is likely due to an off-target effect of this compound.
-
If the phenotype is absent, the original observation, while unexpected, may still be a consequence of KCa3.1 activation in your specific experimental system.
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-
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Experimental Protocol 2: Use of a Structurally Unrelated KCa3.1 Activator
-
Methodology:
-
Identify a KCa3.1 activator with a different chemical scaffold from this compound (e.g., EBIO or SKA-31).
-
Treat your cells with this alternative activator at a concentration that elicits a similar level of KCa3.1 activation as this compound.
-
Observe if the unexpected phenotype is replicated.
-
-
Interpretation:
-
If the alternative activator does not produce the same phenotype, the effect is likely an off-target action of this compound.
-
If the phenotype is reproduced, it is more likely to be a true, albeit potentially novel, consequence of KCa3.1 activation.
-
-
Issue 2: Concern about potential off-target effects in a new experimental system.
-
Experimental Protocol 3: General Off-Target Screening Workflow
-
Methodology: For critical drug development applications, a broader screening approach is recommended. This can be outsourced to specialized contract research organizations (CROs).
-
Safety Pharmacology Panel: A standard safety pharmacology panel, such as those recommended by the FDA, assesses the effects of a compound on the central nervous, cardiovascular, and respiratory systems in vivo.[5][6][7]
-
Broad Kinase Panel: A kinome scan (e.g., using a panel of several hundred kinases) can identify potential off-target kinase inhibition or activation.
-
Receptor Screening Panel: A broad panel of G-protein coupled receptors (GPCRs), nuclear receptors, and other ion channels can be used to identify unintended interactions.
-
Cell Microarray Screening: This technology can be used to screen for binding against a large library of human plasma membrane and secreted proteins to identify off-target interactions.[8][9][10]
-
-
Interpretation: Positive "hits" in these screens would indicate a potential off-target liability that requires further investigation and validation.
-
Experimental Workflow for Off-Target Identification
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. scantox.com [scantox.com]
- 7. Safety Pharmacology - IITRI [iitri.org]
- 8. criver.com [criver.com]
- 9. On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities [healthtech.com]
- 10. criver.com [criver.com]
Preventing Ska-121 degradation in solution
Welcome to the technical support center for Ska-121. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the common causes?
A1: this compound has a reported short half-life in vivo (approximately 20 minutes), which suggests that it may also be susceptible to degradation in in vitro experimental settings.[1] Several factors can contribute to the degradation of this compound in solution:
-
Hydrolysis: The naphthooxazole core of this compound contains an oxazole (B20620) ring, which can be susceptible to hydrolysis, particularly under non-optimal pH conditions.[2] The stability of the benzoxazole (B165842) ring, a related structure, has been shown to be pH-dependent.[2]
-
Oxidation: Aromatic heterocyclic compounds can be prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or light.
-
Photodegradation: As a polycyclic aromatic compound, this compound may be sensitive to light, especially UV radiation.[3][4][5] It is recommended to minimize its exposure to direct light.[6]
-
Improper Storage: Frequent freeze-thaw cycles and storage at inappropriate temperatures can accelerate degradation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions, typically prepared in DMSO, should be stored at -80°C. For shorter periods, storage at -20°C is also acceptable.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6]
Q3: What is the best way to prepare working solutions of this compound for my experiments?
A3: It is always best practice to prepare fresh working solutions of this compound from a frozen stock aliquot immediately before each experiment. When diluting the DMSO stock into an aqueous buffer or cell culture medium, ensure thorough mixing. The final concentration of DMSO should be kept as low as possible to avoid effects on your experimental system, typically below 0.5%.
Q4: I'm observing precipitate in my aqueous working solution. What should I do?
A4: Precipitation can occur if the aqueous solubility of this compound is exceeded. This compound is soluble in DMSO and ethanol.[6] When preparing aqueous solutions, ensure the final concentration of the organic solvent is sufficient to maintain solubility, while remaining compatible with your assay. If precipitation persists, consider the following:
-
Gently warm the solution to aid dissolution.
-
Vortex the solution thoroughly.
-
Prepare a fresh, more dilute working solution.
Q5: How can I determine if my this compound has degraded?
A5: The most reliable method to assess the integrity of your this compound solution is by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will allow you to quantify the amount of intact this compound and detect the presence of any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Cell-Based Assays
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare the this compound working solution immediately before adding it to the cells.
-
Minimize Incubation Time: If possible, design your experiment to minimize the incubation time of this compound with the cells.
-
Conduct a Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Collect samples of the medium at different time points and analyze by HPLC to quantify the amount of remaining this compound.
-
Protect from Light: Conduct the experiment in low-light conditions or use amber-colored plates to minimize photodegradation.
-
Issue 2: Loss of Potency in Biochemical Assays
-
Possible Cause: this compound degradation in the assay buffer.
-
Troubleshooting Steps:
-
Buffer pH: The stability of compounds with oxazole rings can be pH-dependent.[2] Empirically test the stability of this compound in your assay buffer at different pH values to determine the optimal pH for stability.
-
Addition of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid or dithiothreitol (B142953) (DTT), to your buffer. However, ensure the antioxidant is compatible with your assay components.
-
Use of Chelators: To mitigate potential metal-catalyzed degradation, the inclusion of a chelating agent like EDTA may be beneficial. Compatibility with the assay must be confirmed.
-
Inert Atmosphere: For highly sensitive experiments, preparing solutions and running the assay under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer using HPLC.
1. Materials:
- This compound
- DMSO (HPLC grade)
- Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
- Acetonitrile (B52724) (HPLC grade)
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with UV detector
- HPLC column (e.g., C18)
2. Procedure:
- Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
- Incubation: Aliquot the working solution into several vials for different time points and conditions (e.g., room temperature in the dark, room temperature with light exposure, 37°C).
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from the corresponding vial. The t=0 sample should be analyzed immediately after preparation.
- HPLC Analysis:
- Inject the samples onto the HPLC system.
- Use a suitable gradient elution method to separate this compound from potential degradation products (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
- Monitor the elution profile at a wavelength where this compound has maximum absorbance.
- Data Analysis:
- Determine the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
- Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Table 1: Example Data for this compound Stability Assessment
| Time (hours) | % this compound Remaining (25°C, Dark) | % this compound Remaining (25°C, Light) | % this compound Remaining (37°C, Dark) |
| 0 | 100 | 100 | 100 |
| 1 | 98.5 | 92.1 | 95.3 |
| 2 | 97.2 | 85.6 | 90.1 |
| 4 | 94.8 | 73.4 | 81.2 |
| 8 | 90.1 | 55.9 | 65.7 |
| 24 | 75.3 | 20.7 | 35.4 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visual Guides
References
- 1. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoredox Annulation of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with Ska-121
Welcome to the technical support center for Ska-121. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound, a selective activator of the KCa3.1 potassium channel.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may lead to inconsistent results in experiments involving this compound.
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results with this compound can stem from several factors, including:
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Improper dissolution: this compound has specific solubility characteristics. Ensuring complete dissolution before use is critical.
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Compound stability: Like many small molecules, the stability of this compound in solution over time can be a factor.
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Inappropriate concentration: Using concentrations that are too high may lead to off-target effects, while concentrations that are too low may not elicit a measurable response.
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Vehicle effects: The vehicle used to dissolve this compound can have its own biological effects. It is crucial to run appropriate vehicle controls.
Q2: How should I dissolve this compound? I'm observing precipitation.
This compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM).[1] For in vivo studies, a common vehicle is a mixture of peanut oil and DMSO (9:1 v/v).[2] If you are observing precipitation, consider the following:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Warming: Briefly warming the solution may help, but be cautious of potential degradation.
-
Fresh Preparation: Prepare solutions fresh for each experiment to avoid issues with stability and precipitation over time.
Q3: What is the recommended working concentration for this compound?
The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, here are some general guidelines:
-
In vitro: The EC50 of this compound for KCa3.1 is 109 nM.[2] A starting point for in vitro experiments could be in the range of 100 nM to 1 µM.
-
In vivo: In mice, a dose of 100 mg/kg (i.p.) has been shown to significantly lower mean arterial blood pressure, while a lower dose of 30 mg/kg did not produce significant alterations.[2]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: I'm concerned about off-target effects. How selective is this compound?
This compound is a selective activator of KCa3.1.[2] It displays 41-fold selectivity for KCa3.1 over KCa2.3.[2] Furthermore, it is 200- to 400-fold selective over representative KV, NaV, and CaV1.2 channels.[2] However, at very high concentrations, the risk of off-target effects increases. To mitigate this:
-
Use the lowest effective concentration possible, as determined by a dose-response curve.
-
Include appropriate controls, such as a known inhibitor of KCa3.1, to confirm that the observed effects are indeed mediated by KCa3.1 activation.
Q5: What is the stability of this compound in solution?
This compound has a short half-life of approximately 20 minutes in mice.[2] For in vitro experiments, it is best practice to prepare fresh solutions for each experiment. If storing stock solutions, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | KCa3.1 (Intermediate-conductance Ca2+-activated potassium channel) | [2] |
| EC50 for KCa3.1 | 109 nM | [2] |
| EC50 for KCa2.3 | 4.4 µM | [2] |
| Selectivity | ~41-fold for KCa3.1 over KCa2.3 | [2] |
| Solubility | Up to 100 mM in DMSO, Up to 50 mM in ethanol | [1] |
| In vivo half-life (mice) | ~20 minutes | [2] |
Experimental Protocols
Protocol: In Vivo Administration of this compound in Mice for Blood Pressure Measurement
This protocol is based on previously published methods.[2]
-
Animal Model: Twelve-week-old male C57Bl/6J mice.
-
This compound Preparation:
-
For intraperitoneal (i.p.) injection, dissolve this compound in a vehicle of peanut oil and DMSO (9:1 v/v).
-
For intravenous (i.v.) application, dissolve this compound at 5 mg/mL in a mixture of 10% CremophorEL and 90% phosphate-buffered saline.
-
-
Dosing:
-
Administer this compound at a dose of 100 mg/kg via i.p. injection for significant effects on mean arterial blood pressure.
-
A lower dose of 30 mg/kg i.p. may not produce significant alterations.
-
For i.v. injection, a dose of 10 mg/kg can be used.
-
-
Vehicle Control: Administer the corresponding vehicle without this compound to a control group of animals.
-
Blood Pressure Measurement: Utilize blood pressure telemetry to continuously monitor mean arterial blood pressure.
-
Data Analysis: Compare the changes in mean arterial blood pressure between the this compound treated group and the vehicle control group.
Mandatory Visualizations
Caption: Signaling pathway of KCa3.1 activation by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
How to control for vehicle effects with Ska-121
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ska-121, a selective activator of the KCa3.1 potassium channel. The following information is designed to help control for potential vehicle effects and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). Its primary mechanism of action is to increase the sensitivity of the KCa3.1 channel to intracellular calcium, leading to channel opening at lower calcium concentrations. This results in potassium ion efflux from the cell, causing membrane hyperpolarization. This change in membrane potential is crucial for various cellular processes, particularly in immune cells like T lymphocytes, where it sustains the driving force for calcium influx required for activation, proliferation, and cytokine production.
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, common vehicle formulations include a mixture of Cremophor EL and phosphate-buffered saline (PBS) for intravenous (IV) administration, or a combination of peanut oil and DMSO for intraperitoneal (IP) injections. It is critical to select a vehicle that is appropriate for the specific experimental design and to always include a vehicle-only control group.
Q3: What is the maximum recommended final concentration of DMSO for in vitro assays?
A3: To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5% DMSO for short durations, concentrations above this can lead to cytotoxicity, altered gene expression, and other off-target effects.
Q4: My vehicle control group is showing a biological effect. What are the possible causes and how can I troubleshoot this?
A4: Unexpected effects in the vehicle control group can confound experimental results. Common causes include:
-
High Vehicle Concentration: The final concentration of the vehicle (e.g., DMSO, Cremophor EL) may be too high, leading to toxicity or other biological responses.[1]
-
Vehicle Purity and Age: Impurities or degradation products in the vehicle can be biologically active. It is recommended to use high-purity, anhydrous DMSO and store it in small, single-use aliquots.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to solvents. Your specific cell line may be particularly sensitive to the chosen vehicle.
-
Contamination: The vehicle stock may be contaminated.
To troubleshoot, first, verify the final concentration of the vehicle in your medium. If it is high, redesign your dilution series. If the concentration is low, consider using a fresh, high-purity stock of the vehicle. If the problem persists, it may be necessary to perform a dose-response experiment for the vehicle itself to determine a non-toxic working concentration for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced cell viability in the vehicle control group (in vitro) | DMSO concentration is too high, leading to cytotoxicity. | Lower the final DMSO concentration to ≤0.1%. Perform a vehicle dose-response curve to determine the No-Observed-Adverse-Effect-Level (NOAEL) for your specific cell line. |
| Changes in gene or protein expression in the vehicle control group (in vitro) | DMSO is known to alter the expression of various genes. | Ensure the vehicle concentration is identical across all treatment groups, including the "untreated" control. Acknowledge these baseline effects in your data analysis. |
| This compound appears to have low potency or efficacy | The vehicle (e.g., Cremophor EL) may be sequestering the compound, reducing its free concentration. | Consider alternative formulations or measure the free concentration of this compound in your experimental setup. |
| Unexpected systemic effects in the vehicle control group (in vivo) | The vehicle itself has biological effects. For example, Cremophor EL can cause hypersensitivity reactions and alter lipid profiles. DMSO can have anti-inflammatory and analgesic properties.[2] | Meticulously design your in vivo studies to include a vehicle-only control group that is treated with the exact same volume and concentration of the vehicle as the this compound treated group. Monitor for vehicle-specific effects. |
| High variability in results between experimental replicates | Inconsistent preparation of the vehicle or this compound stock solutions. Inadequate mixing of the vehicle/drug in the culture medium. | Prepare a large batch of the vehicle and the highest concentration of the this compound stock solution for the entire experiment. Ensure thorough mixing after adding the vehicle or drug to the experimental system. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay with Vehicle Control (CFSE-based)
This protocol describes a method to assess the effect of this compound on T-cell proliferation while controlling for the effects of the DMSO vehicle.
Materials:
-
Isolated primary T-cells or a T-cell line
-
This compound
-
High-purity, anhydrous DMSO
-
Complete RPMI medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
T-cell Isolation and CFSE Staining:
-
Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell enrichment kit.
-
Resuspend the T-cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
-
Plate Seeding and Treatment:
-
Seed 100 µL of the CFSE-labeled T-cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including the highest this compound concentration) does not exceed 0.1%.
-
Prepare a Vehicle Control series with the same concentrations of DMSO as the this compound dilutions, but without the compound.
-
Add 50 µL of the this compound dilutions or vehicle control dilutions to the appropriate wells.
-
Add 50 µL of T-cell activator to all wells except the unstimulated control.
-
Include an Unstimulated Control (cells with medium only) and a Positive Control (cells with activator and the highest DMSO concentration).
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
Protocol 2: In Vivo Study with Vehicle Control
This protocol provides a general framework for an in vivo study in mice to evaluate the effects of this compound while controlling for the vehicle.
Materials:
-
This compound
-
Vehicle (e.g., 10% Cremophor EL in PBS, or 9:1 peanut oil:DMSO)
-
Experimental animals (e.g., C57BL/6 mice)
-
Appropriate caging and husbandry supplies
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Randomly assign animals to the following groups (n=8-10 per group is recommended):
-
Group 1: Naive (untreated)
-
Group 2: Vehicle Control (administered the same volume of vehicle as the treatment group)
-
Group 3: this compound treatment group (administered the desired dose of this compound in the vehicle)
-
-
-
Dosing and Monitoring:
-
Prepare the this compound formulation and the vehicle control on the day of dosing.
-
Administer the treatment or vehicle via the chosen route (e.g., IV or IP) at the same time each day.
-
Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, or appearance.
-
-
Endpoint Analysis:
-
At the end of the study period, collect blood and/or tissues for analysis (e.g., pharmacokinetic analysis, flow cytometry of immune cells, cytokine analysis).
-
Compare the results from the this compound treated group to both the naive and the vehicle control groups to distinguish the effects of the compound from those of the vehicle.
-
Quantitative Data Summary
The following table summarizes potential effects of common vehicles used in this compound experiments. Note that the magnitude of these effects can be cell-type and concentration-dependent.
| Vehicle | Parameter | Observed Effect | Reference |
| DMSO | Cell Viability | Can be cytotoxic at concentrations >0.5% | [1] |
| Gene Expression | Can alter the expression of various genes | [1] | |
| Neuromotor Function (mice, IP) | Significant motor impairment at higher doses | [3][4] | |
| Cremophor EL | Cytokine Release (human PBMCs) | Can induce the release of IL-8 | [5] |
| Pharmacokinetics | Can alter the distribution and clearance of co-administered drugs | [6] | |
| Peanut Oil/DMSO | Drug Absorption (IP) | May lead to slower absorption of lipophilic compounds | [7] |
| Immune Response (mice) | Corn oil (a similar lipid vehicle) has been shown to modulate the immune response to infection | [7] |
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in T-cells.
Experimental Workflow for Vehicle Control
Caption: Experimental workflow for vehicle-controlled studies.
References
- 1. benchchem.com [benchchem.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of oxidative stress by Taxol® vehicle Cremophor-EL triggers production of interleukin-8 by peripheral blood mononuclear cells through the mechanism not requiring de novo synthesis of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Ska-121 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ska-121 in cell viability assays. This compound is a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2][3] Understanding its mechanism of action is crucial for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that selectively activates the KCa3.1 potassium channel.[2][3] It acts as a positive allosteric modulator, which means it increases the sensitivity of the KCa3.1 channel to intracellular calcium, leading to channel opening and potassium ion efflux. This efflux can hyperpolarize the cell membrane, influencing various cellular processes, including proliferation and migration.[4][5]
Q2: What is the expected effect of this compound on cell viability?
The effect of this compound on cell viability is cell-type dependent and is influenced by the expression level and functional importance of the KCa3.1 channel in the specific cell line. In some cancer cells, activation of KCa3.1 has been linked to the promotion of cell proliferation.[6][7][8] Therefore, this compound treatment could potentially increase, decrease, or have no effect on cell viability depending on the cellular context.
Q3: What are the recommended starting concentrations for this compound in a cell viability assay?
The reported EC50 of this compound for KCa3.1 activation is approximately 109 nM.[1][2][3] A common starting point for in vitro experiments is to use a concentration range that brackets this EC50 value. A suggested starting range could be from 10 nM to 10 µM to establish a dose-response curve.
Q4: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C.[1] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Which cell viability assays are compatible with this compound treatment?
Standard cell viability assays are generally compatible with this compound. These include:
-
Metabolic assays: MTT, MTS, and WST-1 assays, which measure mitochondrial reductase activity.
-
Apoptosis assays: Annexin V/Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
-
ATP-based assays: Measuring intracellular ATP levels as an indicator of metabolically active cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete dissolution of formazan (B1609692) crystals (MTT assay).- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- After adding the solubilization buffer, ensure complete mixing by pipetting or shaking the plate until no crystals are visible.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected increase in cell viability | - The cell line used expresses functional KCa3.1 channels, and their activation promotes proliferation.- Off-target effects of this compound at high concentrations. | - Confirm KCa3.1 expression in your cell line using qPCR or Western blotting.- Perform a full dose-response curve to identify the optimal concentration.- Consider using a KCa3.1 inhibitor (e.g., TRAM-34) to confirm the effect is on-target. |
| Unexpected decrease in cell viability | - High concentrations of this compound may induce cytotoxicity through on-target or off-target effects.- The final DMSO concentration in the well is too high. | - Lower the concentration range of this compound.- Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) in your experiment. |
| No significant effect of this compound | - The cell line does not express KCa3.1 or expresses non-functional channels.- The incubation time is not sufficient to observe an effect. | - Verify KCa3.1 expression and function in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| High background in MTT/MTS assay | - Phenol (B47542) red in the culture medium can interfere with absorbance readings.- Contamination of cell cultures. | - Use phenol red-free medium for the assay.- Regularly check cell cultures for any signs of contamination. |
Data Presentation
Illustrative IC50/EC50 Values for this compound
| Parameter | Value | Cell Line | Assay |
| EC50 (KCa3.1 activation) | 109 nM[2][3] | N/A (electrophysiology) | Patch-clamp |
| Illustrative IC50 (Viability) | 5 µM | Cancer Cell Line X | MTT Assay (72h) |
| Illustrative EC50 (Apoptosis) | 2 µM | Cancer Cell Line Y | Annexin V/PI (48h) |
Note: The IC50 and EC50 values for viability and apoptosis are illustrative and will vary depending on the cell line and experimental conditions.
Illustrative Cell Viability Data (MTT Assay)
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 5 | 0.63 | 50.4% |
| 10 | 0.31 | 24.8% |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is based on standard Annexin V/PI staining procedures.[11][12]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potassium channel KCa3.1 promotes cell proliferation by activating SKP2 and metastasis through the EMT pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. SKA3 Promotes Cell Growth in Breast Cancer by Inhibiting PLK-1 Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validation & Comparative
A Comparative Selectivity Analysis of KCa Channel Modulators: Ska-121 vs. NS309
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent calcium-activated potassium (KCa) channel modulators, Ska-121 and NS309. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs. All quantitative data is supported by published experimental findings, and detailed methodologies are provided for key assays.
Introduction
Small-conductance (KCa2.x or SK) and intermediate-conductance (KCa3.1 or IK) calcium-activated potassium channels are critical regulators of cellular excitability and signaling. Their activation leads to potassium efflux, resulting in membrane hyperpolarization, which in turn modulates a variety of physiological processes. As such, pharmacological modulators of these channels are valuable research tools and potential therapeutic agents.
This compound is a positive allosteric modulator known for its high selectivity for the intermediate-conductance KCa3.1 channel.[1][2] In contrast, NS309 is a potent positive modulator of both small-conductance (KCa2) and intermediate-conductance (KCa3.1) channels.[3][4][5] This guide will dissect the selectivity differences between these two compounds, providing a clear rationale for their differential application in research.
Quantitative Selectivity Profile
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and NS309 for various KCa channel subtypes and other off-target ion channels. This data highlights the distinct selectivity profiles of the two modulators.
| Target Ion Channel | This compound EC50 | NS309 EC50 | Reference(s) |
| KCa3.1 (IK) | 109 nM | ~10-74 nM | [1][2][3][4] |
| KCa2.1 (SK1) | >10 µM | ~600 nM (for KCa2 channels generally) | [1][4] |
| KCa2.2 (SK2) | >10 µM | ~1.7 µM | [1][3] |
| KCa2.3 (SK3) | 4.4 µM | ~600 nM (for KCa2 channels generally) | [1][2][4] |
| Kv Channels (Kv1.3, Kv2.1, Kv3.1, Kv11.1) | >20-40 µM (200 to 400-fold selective over KCa3.1) | Not extensively reported, but generally considered selective for KCa2/3 over Kv | [2] |
| Nav Channels (Nav1.2, Nav1.4, Nav1.5, Nav1.7) | >20-40 µM (200 to 400-fold selective over KCa3.1) | Inactive on Nav channels | [2][4] |
| CaV Channels (CaV1.2) | >20-40 µM (200 to 400-fold selective over KCa3.1) | Not extensively reported | [2] |
| BK Channels (KCa1.1) | Not reported | No activity | [5] |
Key Observation: this compound demonstrates significant selectivity for KCa3.1 over KCa2 subtypes and other major classes of voltage-gated ion channels.[1][2] NS309, while a potent activator of KCa3.1, also potently activates KCa2 channels, making it a non-selective tool for distinguishing between these two channel families.[3][4]
Experimental Protocols
The selectivity data presented above is primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and fluorescence-based ion flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents in individual cells.
Objective: To determine the potency and efficacy of a compound on a specific ion channel.
Methodology:
-
Cell Preparation: Cells stably or transiently expressing the target ion channel (e.g., HEK293 cells expressing human KCa3.1) are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-6 MΩ when filled with the internal solution. The internal solution is formulated to mimic the intracellular ionic environment and contains a defined free calcium concentration to activate KCa channels.
-
Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a constant voltage (e.g., -80 mV) using a patch-clamp amplifier. Voltage ramps or steps are applied to elicit ion channel currents.
-
Compound Application: The compound of interest (e.g., this compound or NS309) is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the compound's effect on channel activity. EC50 values are calculated from concentration-response curves.
Fluorescence-Based Ion Flux Assays (e.g., Thallium Flux Assay)
These assays are suitable for higher-throughput screening of ion channel modulators.
Objective: To indirectly measure the activity of potassium channels by detecting the influx of a surrogate ion (thallium, Tl+).
Methodology:
-
Cell Preparation: Cells expressing the target potassium channel are plated in a multi-well plate (e.g., 96- or 384-well).
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound.
-
Stimulation and Thallium Addition: A stimulus that opens the potassium channels is applied, along with a solution containing thallium ions.
-
Fluorescence Reading: As thallium flows through the open potassium channels into the cells, it binds to the indicator dye, causing an increase in fluorescence. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The change in fluorescence is proportional to the ion channel activity. EC50 values can be determined from concentration-response curves.
Signaling Pathways and Experimental Workflows
The activation of KCa2.x and KCa3.1 channels by modulators like this compound and NS309 initiates a cascade of downstream events. The following diagrams illustrate a simplified signaling pathway and a typical experimental workflow for selectivity profiling.
Caption: Simplified signaling pathway of KCa channel activation.
Caption: Typical workflow for ion channel modulator selectivity profiling.
Conclusion
This compound and NS309 are both valuable pharmacological tools for studying the function of KCa channels. However, their distinct selectivity profiles dictate their appropriate experimental applications.
-
This compound is the preferred tool for studies aiming to specifically investigate the role of KCa3.1 channels , due to its high selectivity over KCa2 channels and other ion channel families.[1][2]
-
NS309 is a potent, non-selective activator of both KCa2 and KCa3.1 channels .[3][4] It is therefore useful for studies where the combined activation of these channels is desired or where the expression of only one of these channel subtypes is known to be dominant.
Researchers should carefully consider the specific KCa channel subtypes expressed in their experimental system and the scientific question being addressed when choosing between this compound and NS309. The use of these compounds with a clear understanding of their selectivity will lead to more precise and interpretable experimental outcomes.
References
- 1. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1-d]oxazol-2-amine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Modulating KCa3.1: A Comparative Guide to Alternatives for Ska-121
For researchers, scientists, and drug development professionals, the selective modulation of the intermediate-conductance calcium-activated potassium channel, KCa3.1, is of significant therapeutic interest. While Ska-121 is a known positive modulator, a diverse landscape of alternative compounds, both activators and inhibitors, offers a broad toolkit for investigating KCa3.1's role in various physiological and pathological processes. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed methodologies.
The KCa3.1 channel, a voltage-independent potassium channel, is activated by intracellular calcium binding to calmodulin. This activation leads to potassium efflux, hyperpolarizing the cell membrane and thereby modulating calcium influx, which is crucial for cellular processes like activation, proliferation, and migration.[1][2][3] KCa3.1 is expressed in a variety of cell types, including immune cells (T- and B-lymphocytes, macrophages, microglia), vascular smooth muscle cells, fibroblasts, and certain cancer cells, making it a compelling target for drug development in autoimmune diseases, fibrosis, vascular disorders, and oncology.[1][4][5]
Comparative Analysis of KCa3.1 Modulators
The following tables summarize the quantitative data for various inhibitors and positive gating modulators of the KCa3.1 channel, providing a clear comparison of their potency and selectivity.
KCa3.1 Inhibitors (Blockers)
| Compound | Chemical Class | IC50 (KCa3.1) | Selectivity Profile | Mechanism of Action | Key References |
| Senicapoc (ICA-17043) | Triphenylacetamide | 11 nM | High selectivity over other K+ channels. | Pore blocker; interacts with threonine 250 and valine 275 in the inner pore. | [1][6][7][8][9] |
| TRAM-34 | Triarylmethane | 20 nM | 200-1500-fold selective over other K+ channels (KV, BKCa, KCa2, Na+, CRAC, Cl-). | Pore blocker; interacts with threonine 250 and valine 275 in the inner pore. | [1][10][11][12] |
| NS6180 | Benzothiazinone | 9 nM | High selectivity, slightly different profile from TRAM-34. | Pore blocker; interacts with threonine 250 and valine 275 in the inner pore. | [1] |
| Clotrimazole | Azole antimycotic | 70-250 nM | Also potently blocks cytochrome P450 enzymes. | Pore blocker. | [1] |
| Charybdotoxin (ChTX) | Scorpion Toxin Peptide | 2-28 nM | Also inhibits KCa1.1 (BK) and Kv1.3 channels. | Pore blocker. | [1][3][4] |
| Maurotoxin (MTX) | Scorpion Toxin Peptide | 1 nM | Cross-reacts with Kv1.2 channels. | Pore blocker. | [3][4] |
| RA-2 | Phenyl-bis(methylene) bis(fluoro-hydroxybenzoate) | 17 nM | Negative gating modulator; also inhibits KCa2 channels with similar potency. | Right-shifts the Ca2+ activation curve. | [13] |
| Caffeic Acid | Phenol | 1.3 µM | Moderate potency. | Not specified. | [14] |
| Resveratrol | Phenol | 10 µM | Moderate potency. | Not specified. | [14] |
| Flufenamic Acid | NSAID | 1.6 µM | Moderate potency. | Not specified. | [14] |
| 13b | Synthetic fluoro-trivanillic ester | 19 nM | Mixed KCa2/3 channel inhibitor (EC50 for KCa2.3 is 360 pM). | Not specified. | [14] |
KCa3.1 Positive Gating Modulators (Activators)
| Compound | Chemical Class | EC50 (KCa3.1) | Selectivity Profile | Mechanism of Action | Key References |
| This compound | Naphtho-oxazole | 109-110 nM | ~40-fold selective for KCa3.1 over KCa2.3. | Positive gating modulator; shifts the calcium-concentration response curve to the left. Binds to the CaM-BD/CaM interface. | [15][16][17] |
| Ska-111 | Naphtho-thiazole | 111-150 nM | ~123-fold selective for KCa3.1 over KCa2.3. | Positive gating modulator; binds in the interface between the CaM N-lobe and the S45A helix. | [4][16][18] |
| Ska-31 | Naphtho-thiazole | 260 nM | Activates KCa2 channels with EC50 values of 1.9-2.9 µM. | Positive gating modulator. | [3][15][19][20] |
| NS309 | Indole-dione oxime | 10-30 nM | Potent activator of both KCa3.1 and KCa2 channels. | Positive gating modulator. | [3][4] |
| 1-EBIO | Benzimidazolone | 24-80 µM | Activates both KCa3.1 and KCa2 channels. | Positive gating modulator. | [3][4] |
| Dichloro-EBIO (DCEBIO) | Benzimidazolone | 1 µM | More potent than 1-EBIO; activates both KCa3.1 and KCa2 channels. | Positive gating modulator. | [3] |
| Riluzole | Benzothiazole | 2 µM | Also a neuroprotectant. | Positive gating modulator. | [3] |
| SKA-346 | Quinoline (B57606) | 1.9 µM | Selective for KCa3.1 over a panel of 14 other ion channels. | Positive gating modulator. | [21] |
Signaling Pathway and Experimental Workflow
The modulation of KCa3.1 impacts downstream cellular events by altering the cell's membrane potential and intracellular calcium concentration. A simplified signaling pathway and a typical experimental workflow for studying KCa3.1 modulators are depicted below.
Caption: KCa3.1 signaling pathway.
Caption: Experimental workflow for KCa3.1 modulator characterization.
Detailed Experimental Protocols
A fundamental technique for characterizing KCa3.1 modulators is whole-cell patch-clamp electrophysiology . The following provides a generalized protocol based on methodologies cited in the literature.[10][18]
Objective: To measure the effect of a test compound on KCa3.1 channel currents in a cell line stably expressing the channel (e.g., HEK293 or COS-7 cells).
Materials:
-
Cell line expressing human KCa3.1.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution: e.g., 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.
-
Intracellular (pipette) solution: e.g., 145 mM K-aspartate, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 1 µM), pH 7.2.
-
Test compound stock solution (e.g., in DMSO) and serial dilutions.
Procedure:
-
Cell Preparation: Culture cells expressing KCa3.1 on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Using the micromanipulator, approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
-
Compound Application:
-
Establish a stable baseline recording of KCa3.1 currents.
-
Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) for each compound concentration.
-
For inhibitors, calculate the percentage of current inhibition relative to the baseline. For activators, calculate the percentage of current potentiation.
-
Plot the concentration-response data and fit it to the Hill equation to determine the IC50 or EC50 value.
-
Selectivity Screening: To determine the selectivity of the compound, the same patch-clamp protocol is performed on cell lines expressing other ion channels of interest (e.g., KCa2.x, Kv1.3, hERG).
Conclusion
The landscape of KCa3.1 modulators extends well beyond this compound, offering a range of compounds with varying potency, selectivity, and mechanisms of action. For researchers investigating the therapeutic potential of targeting KCa3.1, this comparative guide provides a foundational resource for selecting the appropriate pharmacological tool. The inhibitors Senicapoc and TRAM-34 are well-characterized, potent, and selective pore blockers. Among the activators, Ska-111 and the recently identified SKA-346 offer improved selectivity for KCa3.1 over the related KCa2 channels compared to broader-spectrum activators like Ska-31 and NS309. The choice of modulator will ultimately depend on the specific research question, the experimental system, and the desired therapeutic outcome. Careful consideration of the data presented here will enable more informed and effective investigation into the multifaceted roles of the KCa3.1 channel.
References
- 1. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Senicapoc: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. Novel phenolic inhibitors of small/intermediate-conductance Ca²⁺-activated K⁺ channels, KCa3.1 and KCa2.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1-d]oxazol-2-amine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. SKA-31 | CAS 40172-65-4 | KCa3.1 and KCa2 channel activator [stressmarq.com]
- 21. The novel quinoline derivative SKA-346 as a KCa3.1 channel selective activator - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of Ska-121: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ska-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. Understanding its cross-reactivity with other ion channels is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic development. This guide provides a comprehensive comparison of this compound's activity on its primary target versus other key ion channels, supported by available experimental data.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been primarily assessed using electrophysiological methods. The following table summarizes the half-maximal effective concentration (EC50) of this compound for its primary target, KCa3.1, and its reported activity against other ion channels.
| Ion Channel Target | This compound Activity (EC50) | Fold Selectivity vs. KCa3.1 | Reference |
| KCa3.1 (IK) | 109 nM | - | |
| KCa2.3 (SK3) | 4.4 µM | ~40-fold | |
| Voltage-gated K+ (Kv) Channels | > 20 µM (estimated) | 200 to 400-fold | |
| Voltage-gated Na+ (Nav) Channels | > 20 µM (estimated) | 200 to 400-fold | |
| Voltage-gated Ca2+ (CaV1.2) Channels | Not specified | 200 to 400-fold |
Experimental Protocols
The primary method used to determine the selectivity of this compound is the whole-cell patch-clamp technique .
General Protocol:
-
Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with the cDNA encoding the specific ion channel of interest (e.g., human KCa3.1, KCa2.3, or various Kv and Nav channel subtypes).
-
Electrophysiological Recordings: Whole-cell currents are recorded from single transfected cells using a patch-clamp amplifier.
-
Solutions: The extracellular (bath) solution and intracellular (pipette) solution are formulated with specific ion concentrations and buffering agents to isolate the currents of the target channel. The intracellular solution contains a defined free calcium concentration to activate KCa channels.
-
Voltage Protocol: A specific voltage protocol is applied to the cell membrane to elicit channel activity. For KCa channels, which are voltage-independent, a voltage ramp is typically used to measure current at various membrane potentials. For voltage-gated channels (Kv, Nav, CaV), specific voltage steps are used to activate and inactivate the channels.
-
Drug Application: this compound is applied to the cells at various concentrations to determine its effect on the channel's current.
-
Data Analysis: The concentration-response curve for this compound on each channel is plotted to calculate the EC50 or IC50 value.
Signaling Pathway of KCa3.1 Activation and Modulation by this compound
KCa3.1 channels play a critical role in regulating cell membrane potential and intracellular calcium signaling.[1][2][3][4] Their activation is dependent on an increase in intracellular calcium concentration. This compound acts as a positive allosteric modulator, sensitizing the channel to calcium and increasing its open probability at a given calcium concentration.
Pathway Description:
-
An external stimulus activates a Gq-coupled receptor, leading to the activation of Phospholipase C (PLC).
-
PLC hydrolyzes PIP2 into IP3 and DAG.
-
IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.
-
The increase in intracellular calcium activates KCa3.1 channels.
-
This compound enhances the sensitivity of KCa3.1 to calcium, leading to a greater K+ efflux for a given level of intracellular calcium.
-
The efflux of potassium ions causes membrane hyperpolarization.
-
This hyperpolarization increases the electrochemical driving force for calcium entry through channels like store-operated CRAC channels, leading to a sustained elevation of intracellular calcium.
-
The resulting changes in membrane potential and calcium concentration regulate various cellular responses.
Conclusion
This compound is a highly selective positive allosteric modulator of the KCa3.1 ion channel. The available data demonstrates a significant selectivity margin against the closely related KCa2.3 channel and a much larger margin against key voltage-gated ion channels. This high selectivity makes this compound a valuable tool for studying the physiological and pathophysiological roles of KCa3.1 and a promising starting point for the development of targeted therapeutics. Further studies to determine the precise IC50 values against a broader panel of ion channels would provide an even more complete understanding of its cross-reactivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis [frontiersin.org]
Control Experiments for Ska-121 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for studies involving Ska-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. To ensure the robustness and validity of experimental findings, a direct comparison of this compound's performance with alternative KCa3.1 activators, SKA-31 and NS309, is presented, supported by detailed experimental protocols and data.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective activator of the KCa3.1 potassium channel, which plays a crucial role in regulating membrane potential and calcium signaling in various cell types.[1][2] Its activation leads to potassium efflux, hyperpolarization of the cell membrane, and subsequently modulates cellular processes such as proliferation, migration, and vasodilation. This compound acts as a positive-gating modulator, increasing the channel's sensitivity to intracellular calcium.[1] Its selectivity for KCa3.1 over other potassium channels, such as KCa2.3, Kv, and Nav channels, makes it a valuable tool for studying the specific roles of KCa3.1.[1][2]
KCa3.1 Signaling Pathway
The activation of KCa3.1 channels by this compound is a critical event in a signaling cascade that influences various physiological responses. An increase in intracellular calcium, triggered by stimuli such as bradykinin, leads to the activation of calmodulin (CaM).[3][4] Calcium-bound CaM then interacts with the C-terminus of the KCa3.1 channel, causing a conformational change that opens the channel pore. This compound enhances this process, leading to a more pronounced potassium efflux and membrane hyperpolarization. This hyperpolarization increases the driving force for calcium influx through channels like Orai1, further amplifying the calcium signal.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKA 121 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ska-121 and Other Vasodilators for Research and Drug Development
For Immediate Release
This guide provides a comprehensive comparison of the novel vasodilator Ska-121 with established classes of vasodilating agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical efficacy data, details experimental methodologies, and visualizes key pathways to offer an objective resource for evaluating therapeutic potential.
Executive Summary
This compound is a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2] Preclinical studies have demonstrated its potent vasodilatory effects and its potential as a novel therapeutic agent for cardiovascular diseases. This guide compares the efficacy and mechanisms of this compound with those of widely used vasodilators, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Calcium Channel Blockers (CCBs), and Nitric Oxide (NO) Donors.
Data Presentation: A Comparative Overview of Vasodilator Efficacy
The following tables summarize the preclinical efficacy of this compound and other major classes of vasodilators. It is important to note that direct comparisons of EC50 values should be made with caution due to variations in experimental models and conditions.
Table 1: In Vitro Efficacy of Vasodilators in Isolated Artery Assays
| Compound/Class | Target/Mechanism | Representative Drug(s) | EC50/pIC50 | Experimental Model |
| This compound | KCa3.1 Channel Positive Allosteric Modulator | This compound | EC50: 109 nM | Not specified |
| Calcium Channel Blockers | L-type Calcium Channels | Verapamil | EC50: ~0.05-5 µM | Bovine coronary artery |
| Nifedipine | EC50: ~0.3-30 µM | Bovine coronary artery | ||
| Amlodipine | pIC50: 6.64 | Human vasa vasorum arteries | ||
| Nitric Oxide Donors | Soluble Guanylate Cyclase Activation | Sodium Nitroprusside (SNP) | EC50: ~1.5 x 10⁻⁸ M (15 nM) | Pre-constricted rat aortic rings |
| Log EC50: -7.1 (80 nM) | Human subcutaneous resistance arteries[3] | |||
| Log EC50: -6.36 (437 nM) | Human skeletal muscle arteries[4] | |||
| ACE Inhibitors | Angiotensin-Converting Enzyme | Lisinopril (B193118), Captopril | Potentiates bradykinin-induced vasodilation | Bovine and human coronary arteries[5] |
| Angiotensin II Receptor Blockers | AT1 Receptor | Losartan (B1675146) | Blocks Angiotensin II-induced vasoconstriction | Animal models of hypertension[6] |
Table 2: In Vivo Efficacy of Vasodilators on Blood Pressure in Animal Models
| Compound/Class | Representative Drug(s) | Dose | Effect on Blood Pressure | Animal Model |
| This compound | This compound | 100 mg/kg i.p. | Significantly lowers mean arterial blood pressure | Normotensive and hypertensive mice |
| ACE Inhibitors | Lisinopril | 10 mg/kg for 6 weeks | Attenuates L-NAME-induced hypertension | Sprague-Dawley rats[7] |
| Angiotensin II Receptor Blockers | Losartan | 10 mg/kg, s.c. | Significantly decreased blood pressure 6 hours post-injection | Normotensive Sprague-Dawley rats[8] |
| 50-70 mg/kg/day in drinking water | 10-20% decrease in blood pressure | Older C57BL/6 mice[9] | ||
| Nitric Oxide Donors | Sodium Nitroprusside (SNP) | 75 µg i.v. | Reduced systemic blood pressure by 53% | Swiss Webster mice[10] |
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of this compound and other agents are mediated by distinct signaling pathways.
References
- 1. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential sensitivity among nitric oxide donors toward ODQ-mediated inhibition of vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. reprocell.com [reprocell.com]
- 5. ACE inhibitors are endothelium dependent vasodilators of coronary arteries during submaximal stimulation with bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of losartan, an angiotensin II receptor antagonist, in animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of lisinopril on rat liver tissues in L-NAME induced hypertension model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and chronic effects of losartan (DuP 753) on blood pressure and vascular reactivity in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Losartan Improves Measures of Activity, Inflammation, and Oxidative Stress in Older Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoacoustic Imaging of in vivo Hemodynamic Responses to Sodium Nitroprusside - PMC [pmc.ncbi.nlm.nih.gov]
Functional Assays to Confirm Ska-121 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays to confirm the activity of Ska-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. The performance of this compound is compared with other known KCa3.1 activators, supported by experimental data and detailed protocols.
Introduction to this compound and KCa3.1
This compound is a potent and selective activator of the KCa3.1 channel, a voltage-independent potassium channel gated by intracellular calcium. KCa3.1 channels are expressed in various cell types, including endothelial cells, lymphocytes, and smooth muscle cells, and are involved in regulating membrane potential, calcium signaling, and cell proliferation. Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent modulation of cellular functions. This makes KCa3.1 an attractive therapeutic target for various conditions, including hypertension and certain inflammatory diseases.
Comparative Analysis of KCa3.1 Activators
The activity of this compound is best understood in the context of other KCa3.1 modulators. The following table summarizes the potency and selectivity of this compound in comparison to other commonly used KCa3.1 activators.
| Compound | KCa3.1 EC50 (nM) | KCa2.3 EC50 (µM) | Selectivity (KCa2.3/KCa3.1) | Reference(s) |
| This compound | 109 ± 14 | 4.4 ± 1.6 | ~40-fold | [1][2] |
| SKA-31 | 260 | 2.9 | ~11-fold | [3] |
| NS309 | ~20 | ~0.6 | ~30-fold | [1][4] |
| EBIO | 30,000 | ~300 | ~10-fold | [1][5] |
Table 1: Comparison of Potency and Selectivity of KCa3.1 Activators. This table highlights the superior selectivity of this compound for KCa3.1 over the closely related KCa2.3 channel compared to other activators.
Key Functional Assays to Confirm this compound Activity
The following functional assays are critical for confirming and quantifying the activity of this compound on KCa3.1 channels.
Electrophysiology (Whole-Cell Patch-Clamp)
This is the gold-standard technique for directly measuring ion channel activity. It allows for the precise measurement of KCa3.1 currents in response to this compound.
Experimental Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human KCa3.1 are cultured in appropriate media.
-
Cell Preparation: Cells are plated on glass coverslips for recording 24-48 hours before the experiment.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 145 K-aspartate, 2 EGTA, 10 HEPES, 1 MgCl2, and the free Ca2+ concentration is buffered to a desired level (e.g., 300 nM) with CaCl2.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV, and voltage ramps from -120 mV to +40 mV over 200 ms (B15284909) are applied every 10 seconds to elicit KCa3.1 currents.
-
Compound Application: this compound and other activators are acutely applied to the cells via a perfusion system at various concentrations to determine dose-response relationships.
-
Data Analysis: The current potentiation by the compound at a specific voltage (e.g., +40 mV) is measured and used to calculate the EC50 value.
Rubidium (Rb+) Efflux Assay
This is a medium-throughput assay that indirectly measures potassium channel activity by quantifying the efflux of Rb+, which serves as a surrogate for K+.
Experimental Protocol:
-
Cell Culture: HEK293 cells stably expressing KCa3.1 are seeded in 96-well plates.
-
Loading: Cells are incubated with a loading buffer containing RbCl (e.g., 5 mM) for 2-4 hours to allow for Rb+ uptake.
-
Washing: The loading buffer is removed, and cells are washed multiple times with a Rb+-free physiological salt solution to remove extracellular Rb+.
-
Stimulation: Cells are then incubated with a stimulation buffer containing this compound or other activators for a defined period (e.g., 10-30 minutes). The buffer should contain a low concentration of K+ to provide a driving force for Rb+ efflux.
-
Sample Collection: The supernatant (containing effluxed Rb+) and the cell lysate (containing intracellular Rb+) are collected separately.
-
Quantification: The Rb+ content in both fractions is determined using atomic absorption spectroscopy.
-
Data Analysis: The percentage of Rb+ efflux is calculated as (Rb+ in supernatant) / (Rb+ in supernatant + Rb+ in lysate) * 100. Dose-response curves are generated to determine EC50 values.[6]
Vasodilation Assay (Aortic Ring Relaxation)
This ex vivo assay assesses the functional consequence of KCa3.1 activation in a physiological context, such as the relaxation of blood vessels.
Experimental Protocol:
-
Tissue Preparation: The thoracic aorta is dissected from a euthanized animal (e.g., rabbit or mouse) and placed in cold Krebs-bicarbonate buffer.[7] The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted on isometric force transducers in organ baths containing Krebs buffer at 37°C and gassed with 95% O2/5% CO2. A resting tension of 1-2 g is applied.[7]
-
Pre-constriction: After an equilibration period, the rings are pre-constricted with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) to induce a stable contraction.
-
Compound Application: Cumulative concentrations of this compound or other activators are added to the organ bath, and the resulting relaxation of the aortic ring is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-constriction tension. Dose-response curves are plotted to determine the EC50 for vasodilation.
Visualizations
KCa3.1 Activation Signaling Pathway
Caption: KCa3.1 channel activation pathway.
Experimental Workflow for Rubidium Efflux Assay
Caption: Workflow of the Rubidium Efflux Assay.
Logical Relationship of this compound Selectivity
Caption: Selectivity profile of this compound.
References
- 1. New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acseusa.org [acseusa.org]
- 7. Hypoxic Vasodilation by Red Blood Cells: Evidence for an S-Nitrosothiol—Based Signal - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
